CNQX
描述
A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool.
属性
IUPAC Name |
7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVIAFEQBNEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893918 | |
| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115066-14-3 | |
| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115066-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CNQX | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANQUIXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OTE87SCCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of CNQX: A Technical Guide for Neuroscientists
An in-depth analysis of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) as a modulator of excitatory neurotransmission, prepared for researchers, scientists, and drug development professionals.
Executive Summary
6-cyano-7-nitroquinoxaline-2,3-dione, commonly known as this compound, is a potent and widely utilized pharmacological tool in neuroscience research. It primarily functions as a competitive antagonist at two major subtypes of ionotropic glutamate (B1630785) receptors: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor.[1][2][3][4][5] By competitively binding to the glutamate binding site on these receptors, this compound effectively blocks the influx of cations that would normally occur upon activation by the endogenous ligand, glutamate. This blockade of ionotropic glutamate receptor function leads to a reduction in excitatory postsynaptic potentials (EPSPs), thereby dampening excitatory neurotransmission.[4][6]
Beyond its primary targets, this compound also exhibits antagonist activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.[2][7][8][9][10] This multimodal action necessitates careful consideration in experimental design to isolate its effects on AMPA and kainate receptors. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Antagonist Profile of this compound
The inhibitory potency of this compound varies across its target receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, derived from various experimental preparations.
| Receptor Target | IC50 Value | Notes | Reference(s) |
| AMPA Receptor | 0.3 µM - 400 nM | Competitive antagonism. | [1][2][4][5][7][8][11] |
| Kainate Receptor | 1.5 µM - 4 µM | Competitive antagonism. | [1][2][4][5][7][8][11] |
| NMDA Receptor (Glycine Site) | 5.7 µM - 25 µM | Non-competitive antagonism with respect to glutamate. | [2][7][8][10] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by interrupting the canonical signaling cascades initiated by AMPA and kainate receptor activation.
Blockade of AMPA Receptor-Mediated Signaling
Glutamate binding to AMPA receptors triggers a conformational change that opens a transmembrane ion channel, primarily permeable to sodium (Na+) and potassium (K+) ions.[12][13] The resulting influx of Na+ leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).[14] this compound competitively inhibits this initial step, preventing channel opening and subsequent depolarization.
Inhibition of Kainate Receptor-Mediated Signaling
Kainate receptors, similar to AMPA receptors, are ionotropic receptors that conduct Na+ and K+ ions upon glutamate binding, contributing to postsynaptic depolarization.[13][15][16] They can also have metabotropic functions, modulating neurotransmitter release.[15][17] this compound competitively antagonizes the ionotropic action of kainate receptors, thereby inhibiting their contribution to the EPSP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 9. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. AMPA receptor - Wikipedia [en.wikipedia.org]
- 13. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 14. Cellular Neurophysiology [neurotext.library.stonybrook.edu]
- 15. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
CNQX as a Competitive AMPA Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione, commonly known as CNQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1][2][3] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its characterization, and a review of its effects on downstream signaling pathways.
Mechanism of Action
This compound exerts its primary effect by competitively binding to the glutamate (B1630785) binding site on the AMPA receptor, thereby preventing the endogenous ligand, glutamate, from activating the receptor and inducing an influx of cations.[1][2] This competitive antagonism effectively reduces the fast component of excitatory postsynaptic currents. While highly potent at AMPA receptors, this compound also exhibits antagonistic activity at kainate receptors, another subtype of ionotropic glutamate receptors.[2][3]
Quantitative Data: Receptor Binding Affinity
The affinity of this compound for various glutamate receptor subtypes has been quantified through numerous studies. The following table summarizes key inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative measure of its potency and selectivity.
| Receptor Subtype | Ligand | Parameter | Value | Species/Tissue | Reference |
| AMPA Receptor | This compound | IC50 | 0.3 µM (300 nM) | - | [2][3][4] |
| AMPA Receptor | This compound | IC50 | 400 nM | - | [1] |
| Kainate Receptor | This compound | IC50 | 1.5 µM | - | [2][3][4] |
| Kainate Receptor | This compound | IC50 | 4 µM | - | [1] |
| NMDA Receptor (Glycine Site) | This compound | IC50 | 25 µM | - | [2][3][4] |
Signaling Pathways
Blockade of AMPA receptors by this compound can modulate various downstream signaling cascades integral to synaptic plasticity and cellular function.
Antagonism of AMPA receptors by compounds like this compound has been shown to inhibit the extracellular signal-regulated kinase (ERK/MAPK) pathway.[5] This pathway is crucial for cell proliferation and is often dysregulated in cancer.[5] Inhibition of the ERK1/2 cascade by AMPA antagonists leads to decreased phosphorylation of the cAMP-responsive element-binding protein (CREB) and subsequent alterations in the expression of genes such as c-fos, c-jun, and cyclin D1.[5] Furthermore, AMPA receptor activity is known to influence the phosphorylation state of key signaling molecules like Protein Kinase A (PKA) and Protein Kinase C (PKC), which are critical for the trafficking and synaptic incorporation of AMPA receptors themselves.[6][7][8][9][10]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.3 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with oxygenated ACSF at a rate of 1-2 mL/min.
-
Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a neuron under visual guidance and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked EPSCs.
-
After establishing a stable baseline recording for 5-10 minutes, introduce this compound into the ACSF at the desired final concentration (e.g., 10 µM).
-
Record the effect of this compound on EPSCs for 5-10 minutes.
-
Wash out the this compound by perfusing with standard ACSF for 10-15 minutes and record the recovery of EPSC amplitude.
-
Analyze the data by measuring the amplitude and frequency of EPSCs before, during, and after this compound application.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for AMPA receptors using [3H]-AMPA.
Materials:
-
Rat cortical or hippocampal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl with 100 mM KSCN, pH 7.4)
-
[3H]-AMPA (radioligand)
-
Unlabeled AMPA (for determining non-specific binding)
-
This compound solutions of varying concentrations
-
Glass fiber filters (GF/B)
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Prepare a crude membrane fraction from the brain tissue by homogenization and centrifugation.
-
Resuspend the membrane pellet in assay buffer.
-
In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of [3H]-AMPA (typically near its Kd), and increasing concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled AMPA (e.g., 1 mM).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Off-Target Effects
While this compound is a potent AMPA/kainate receptor antagonist, it is important to consider its off-target effects, particularly at higher concentrations.
-
NMDA Receptors: this compound can act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, although with significantly lower potency (IC50 = 25 µM) compared to its action at AMPA receptors.[2][3][4][11] This interaction is non-competitive with respect to glutamate.[11]
-
GABAergic Transmission: Interestingly, this compound has been shown to increase the frequency of spontaneous GABA-A receptor-mediated postsynaptic currents (sIPSCs).[12][13] This effect appears to be independent of its action on ionotropic glutamate receptors and may involve a direct or indirect modulation of GABAergic interneurons.[12][13][14]
Conclusion
This compound remains a valuable pharmacological tool for the study of glutamatergic neurotransmission. Its well-characterized competitive antagonism at AMPA and kainate receptors allows for the precise dissection of their roles in synaptic function and plasticity. However, researchers and drug development professionals must remain cognizant of its off-target effects, particularly at the NMDA receptor glycine site and on GABAergic systems, to ensure accurate interpretation of experimental results. The protocols and data presented in this guide provide a comprehensive resource for the effective utilization of this compound in neuroscience research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. vetmeduni.ac.at [vetmeduni.ac.at]
- 6. Protein kinase C-dependent and independent signaling pathways regulate synaptic GluR1 and GluR4 AMPAR subunits during in vitro classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC and polyamine modulation of GluR2-deficient AMPA receptors in immature neocortical pyramidal neurons of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKCλ is critical in AMPA receptor phosphorylation and synaptic incorporation during LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKA drives an increase in AMPA receptor unitary conductance during LTP in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKA-GluA1 coupling via AKAP5 controls AMPA receptor phosphorylation and cell-surface targeting during bidirectional homeostatic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharm.emory.edu [pharm.emory.edu]
The Role of CNQX in Blocking Kainate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of kainate receptors. This document details its mechanism of action, quantitative binding affinities, and its application in experimental neuroscience. Detailed protocols for its use in electrophysiological studies are provided, alongside visualizations of kainate receptor signaling pathways and experimental workflows.
Introduction to this compound and Kainate Receptors
Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] Comprised of five distinct subunits (GluK1-5), KARs assemble into tetrameric complexes that exhibit both ionotropic and metabotropic signaling capabilities.[2][3] Their dysfunction has been implicated in various neurological disorders, making them a significant target for pharmacological research.[4]
This compound is a competitive antagonist that targets both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[5][6] Its ability to block these receptors has made it an invaluable tool for dissecting glutamatergic neurotransmission and for isolating other receptor systems, such as GABAergic circuits.[6][7] While effective, it is important to note that this compound also exhibits some affinity for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a factor to consider in experimental design.[6][8]
Mechanism of Action
This compound competitively inhibits the binding of glutamate to the ligand-binding domain of both AMPA and kainate receptors.[4] Cryo-electron microscopy studies have revealed that this compound occupies the agonist-binding site within the ligand-binding domain of KARs, stabilizing the receptor in a closed, non-conducting state. This prevents the ion channel from opening in response to glutamate, thereby blocking the influx of sodium and potassium ions that would typically lead to neuronal depolarization.[9][10][11]
Quantitative Data: Binding Affinity of this compound
The inhibitory potency of this compound varies between AMPA and kainate receptors, and among different kainate receptor subunit compositions. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values for this compound.
| Receptor Target | Parameter | Value (µM) | Reference(s) |
| AMPA Receptor | IC50 | 0.3 | [6][12][13] |
| Kainate Receptor (general) | IC50 | 1.5 | [6][12][13] |
| NMDA Receptor (glycine site) | IC50 | 25 | [6] |
| Kainate Receptor (native, steady response) | IC50 | 0.92 | [8] |
| Kainate Receptor (native, transient response) | IC50 | 6.1 | [8] |
| GluK1 (functional inhibition) | KB | 0.9 | [4] |
| GluK2 (binding affinity) | Ki | Micromolar range | [4] |
| GluK3 | Ki | 13 | [4] |
Kainate Receptor Signaling Pathways
Kainate receptors exhibit a dual signaling mechanism. Their primary and most well-understood function is ionotropic, leading to direct changes in membrane potential. However, emerging evidence has established a metabotropic signaling cascade that is independent of ion flux and involves G-protein coupling.[5][9][12]
Ionotropic Signaling
Upon glutamate binding, the kainate receptor channel opens, allowing the influx of Na+ and, to a lesser extent, Ca2+ ions, and the efflux of K+ ions. This leads to a depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential (EPSP). This rapid form of signaling is fundamental to excitatory neurotransmission.
Caption: Ionotropic signaling pathway of kainate receptors and its blockade by this compound.
Metabotropic Signaling
Kainate receptors can also signal through a G-protein-coupled mechanism, a function more commonly associated with metabotropic glutamate receptors. This pathway can modulate neurotransmitter release and neuronal excitability over a slower timescale. The activation of presynaptic kainate receptors can lead to either facilitation or inhibition of glutamate release through pathways involving adenylyl cyclase, cAMP, and PKA.[13]
Caption: Metabotropic signaling of presynaptic kainate receptors affecting neurotransmitter release.
Experimental Protocols
This compound is widely used in electrophysiology to block AMPA/kainate receptor-mediated currents and isolate other synaptic components. The following is a generalized protocol for whole-cell patch-clamp recording.
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][14] A common stock concentration is 10-20 mM in DMSO.[14][15]
-
Dissolution : Weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO. Gentle vortexing or sonication may be required to fully dissolve the compound.[14]
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[14] The stock solution is typically stable for several months when stored properly.
Whole-Cell Patch-Clamp Recording to Isolate Kainate Receptor Currents
This protocol outlines the steps to record kainate receptor-mediated currents from cultured neurons or brain slices and assess their blockade by this compound.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[16][17]
-
Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[16]
Procedure:
-
Preparation : Prepare the neuronal culture or brain slice and place it in the recording chamber, continuously perfusing with oxygenated aCSF.[1][16]
-
Pipette Fabrication : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[1][16]
-
Obtaining a Recording :
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[16]
-
-
Data Acquisition (Voltage-Clamp) :
-
Clamp the neuron at a holding potential of -70 mV.
-
To evoke kainate receptor-mediated currents, locally apply a solution containing a kainate receptor agonist (e.g., 100 µM kainate or 30 µM AMPA) for a short duration.[18] To isolate KAR currents from AMPAR currents, specific AMPAR antagonists like GYKI 52466 can be included.
-
Record the baseline agonist-evoked inward currents.
-
-
This compound Application :
-
Bath-apply this compound at the desired concentration (e.g., 10 µM for general blockade) by adding it to the perfusing aCSF.[19]
-
Allow several minutes for the drug to equilibrate and fully perfuse the chamber.
-
-
Post-CNQX Recording : Re-apply the kainate receptor agonist and record the currents in the presence of this compound to observe the extent of blockade.
-
Washout : Perfuse the chamber with aCSF lacking this compound to observe the reversal of the blockade, confirming the specificity of the effect.
Caption: A typical experimental workflow for studying this compound effects on kainate receptors.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of excitatory neurotransmission. Its competitive antagonism at kainate receptors, coupled with its well-characterized, albeit lower, affinity for AMPA receptors, allows for the effective blockade of non-NMDA receptor-mediated synaptic events. A thorough understanding of its binding affinities, mechanism of action, and proper experimental application is crucial for researchers and drug development professionals aiming to elucidate the complex roles of kainate receptors in both normal physiology and pathological states. The provided protocols and diagrams serve as a foundational guide for the effective utilization of this compound in neuroscience research.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 7. Ionotropic Glutamate Receptors: Regulation by G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Kainate receptor - Wikipedia [en.wikipedia.org]
- 10. Architecture and structural dynamics of the heteromeric GluK2/K5 kainate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 12. Exciting Times: New Advances Towards Understanding the Regulation and Roles of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. jneurosci.org [jneurosci.org]
- 19. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
CNQX and the NMDA Receptor Glycine Site: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is widely recognized as a competitive antagonist of AMPA and kainate receptors.[1] However, a substantial body of evidence demonstrates that this compound also interacts with the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site.[2][3][4][5] This interaction is of significant interest as it complicates the interpretation of experimental results using this compound to isolate non-NMDA receptor-mediated effects and suggests a broader pharmacodynamic profile for this compound.[3][6] This technical guide provides an in-depth analysis of the effects of this compound on the NMDA receptor glycine site, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant pathways and workflows.
Quantitative Analysis of this compound Interaction with the NMDA Receptor Glycine Site
The affinity and potency of this compound at the NMDA receptor glycine site have been quantified through various experimental paradigms. The following tables summarize the key binding affinity (Ki) and inhibitory concentration (IC50) values reported in the literature.
| Parameter | Value | Species | Tissue/Cell Type | Experimental Method | Reference |
| IC50 | 5.7 µM | Guinea Pig | Frontal Cortex Membranes | [3H]glycine radioligand binding assay | [3][7] |
| IC50 | 25 µM | Not Specified | Not Specified | Not Specified | [1] |
Table 1: Inhibitory Potency (IC50) of this compound at the NMDA Receptor Glycine Site. This table presents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the NMDA receptor glycine site.
| Parameter | Value | Species | Tissue/Cell Type | Experimental Method | Reference |
| Ki | Micromolar affinities | Rat | Telencephalon Membranes | [3H]glycine binding assay | [5] |
Table 2: Binding Affinity (Ki) of this compound at the NMDA Receptor Glycine Site. This table indicates the dissociation constant for this compound binding to the NMDA receptor glycine site, reflecting its binding affinity. A lower Ki value signifies higher affinity.
Mechanism of Action: Competitive Antagonism
Electrophysiological and radioligand binding studies have elucidated that this compound acts as a competitive antagonist at the NMDA receptor glycine site.[3][4] This means that this compound directly competes with glycine for binding to its recognition site on the NMDA receptor complex.
In whole-cell patch-clamp recordings from hippocampal neurons, the antagonistic effect of this compound on NMDA-induced currents can be surmounted by increasing the concentration of extracellular glycine.[3][7] This rightward shift in the glycine concentration-response curve in the presence of this compound is a hallmark of competitive antagonism.[3]
Similarly, Scatchard analysis of [3H]glycine binding in the presence of this compound reveals a decrease in the affinity (increase in Kd) of glycine for its binding site without a change in the total number of binding sites (Bmax), further supporting a competitive interaction.[3][7]
It is important to note that while this compound is a competitive antagonist at the glycine site, some studies suggest it may also have a weak interaction with the NMDA recognition (glutamate binding) site, as high concentrations of glycine did not fully restore the maximal NMDA current in the presence of this compound.[3][7]
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: NMDA Receptor signaling and this compound interaction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Understanding CNQX in Glutamatergic Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This compound is an invaluable pharmacological tool in neuroscience research for dissecting the components of excitatory glutamatergic neurotransmission. This document details its mechanism of action, pharmacological properties, and applications in experimental neuroscience. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate its effective use in a laboratory setting.
Introduction to this compound
This compound, or cyanquixaline, is a quinoxaline (B1680401) derivative that has been instrumental in characterizing the roles of ionotropic glutamate (B1630785) receptors in the central nervous system.[1][2] Its chemical formula is C₉H₄N₄O₄, and it has a molar mass of 232.15 g/mol .[2] By competitively blocking the glutamate binding site on AMPA and kainate receptors, this compound effectively inhibits the fast component of excitatory synaptic transmission, leaving N-methyl-D-aspartate (NMDA) receptor-mediated currents largely intact at appropriate concentrations.[3][4] This selectivity allows researchers to isolate and study the distinct contributions of different glutamate receptor subtypes to synaptic plasticity, neuronal excitability, and neurotoxicity.
Mechanism of Action
This compound exerts its effects primarily through competitive antagonism at the glutamate binding site of AMPA and kainate receptors.[1][2] This means that this compound reversibly binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, this compound prevents glutamate from binding and subsequently opening the ion channel, thereby reducing the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron.
It is important to note that the presence of transmembrane AMPA receptor regulatory proteins (TARPs), auxiliary subunits of AMPA receptors, can alter the pharmacological profile of this compound. In the presence of TARPs, this compound can act as a partial agonist, inducing small depolarizing currents. This effect is not observed with other quinoxaline derivatives like NBQX.
Beyond its primary targets, this compound also exhibits antagonist activity at the glycine (B1666218) co-agonist site of the NMDA receptor, albeit with lower potency.[3][5] This off-target effect should be considered when designing experiments and interpreting results, especially at higher concentrations of this compound.
Signaling Pathway of Glutamatergic Neurotransmission and this compound Intervention
The following diagram illustrates the canonical glutamatergic signaling pathway and the point of intervention for this compound.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and inhibitory concentrations of this compound for various glutamate receptor subtypes.
Table 1: Inhibitory Potency of this compound
| Receptor Subtype | Parameter | Value (µM) | Reference(s) |
| AMPA Receptor | IC₅₀ | 0.3 | [4][5] |
| Kainate Receptor | IC₅₀ | 1.5 - 4.0 | [3][4][5] |
| NMDA Receptor (glycine site) | IC₅₀ | 25 | [5][6] |
Table 2: Binding Affinity of this compound
| Receptor Subtype | Parameter | Value (µM) | Reference(s) |
| AMPA Receptor | Kᵢ | ~0.2 | [7] |
| Kainate Receptor | Kᵢ | ~2.0 | [7] |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, tissue preparation, and specific receptor subunit composition.
Experimental Protocols
Electrophysiology: Whole-Cell Voltage-Clamp Recording of Synaptic Currents
This protocol describes the use of this compound to isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices.
Objective: To pharmacologically dissect AMPA/kainate receptor-mediated currents from NMDA receptor-mediated currents.
Materials:
-
Brain slices (e.g., hippocampal, cortical) from a rodent model.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 MgSO₄, 2 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal solution for patch pipette containing (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 2 QX-314.
-
This compound stock solution (10 mM in DMSO).
-
D-AP5 (NMDA receptor antagonist) stock solution (50 mM in water).
-
Picrotoxin (B1677862) (GABA-A receptor antagonist) stock solution (100 mM in DMSO).
-
Electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.
Procedure:
-
Prepare acute brain slices (250-300 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 ml/min. Include 100 µM picrotoxin in the aCSF to block inhibitory currents.
-
Establish a whole-cell voltage-clamp recording from a neuron of interest. Hold the neuron at a membrane potential of -70 mV to record inward currents and at +40 mV to record outward NMDA receptor-mediated currents (relieving the Mg²⁺ block).
-
Evoke synaptic responses using a stimulating electrode placed in an appropriate afferent pathway.
-
Record baseline synaptic currents.
-
Bath-apply 10 µM this compound to the aCSF. This concentration is sufficient to block the majority of AMPA/kainate receptor-mediated currents.
-
After the effect of this compound has stabilized (typically 5-10 minutes), record the remaining synaptic current, which is primarily mediated by NMDA receptors.
-
To confirm that the remaining current is mediated by NMDA receptors, subsequently apply an NMDA receptor antagonist such as 50 µM D-AP5. The remaining current should be abolished.
Receptor Binding Assay: Competitive Binding with [³H]-CNQX
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for AMPA/kainate receptors using [³H]-CNQX.
Objective: To determine the Kᵢ of an unlabeled compound for AMPA/kainate receptors.
Materials:
-
[³H]-CNQX (radioligand).
-
Unlabeled this compound (for determining non-specific binding).
-
Test compound.
-
Membrane preparation from a brain region rich in glutamate receptors (e.g., cortex, hippocampus) or a cell line expressing recombinant receptors.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with GF/B or GF/C filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the membrane preparation, binding buffer, and either the test compound, unlabeled this compound (for non-specific binding), or buffer alone (for total binding).
-
Add [³H]-CNQX at a concentration close to its Kd value.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-CNQX and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol outlines a general procedure for using in vivo microdialysis to assess the effect of locally administered this compound on extracellular glutamate levels.
Objective: To measure changes in extracellular glutamate concentration in a specific brain region following local application of this compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with fluorescence or mass spectrometry detection for glutamate analysis.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound solution in aCSF.
-
Anesthetized or freely moving rodent.
Procedure:
-
Surgically implant a guide cannula into the brain region of interest using stereotaxic coordinates.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Collect baseline dialysate samples for a set period (e.g., 1-2 hours).
-
Switch the perfusion medium to aCSF containing this compound. This method is known as reverse dialysis.
-
Continue to collect dialysate samples.
-
Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Compare the glutamate levels during this compound perfusion to the baseline levels to determine the effect of AMPA/kainate receptor blockade on extracellular glutamate.
Mandatory Visualizations
Experimental Workflow: Isolation of NMDA Receptor-Mediated EPSCs
The following diagram illustrates a typical experimental workflow for isolating NMDA receptor-mediated currents using this compound in an electrophysiology experiment.
Pharmacokinetics and Brain Penetration
A significant consideration for in vivo studies is the pharmacokinetic profile of this compound. Systemic administration of this compound has been shown to have limited ability to cross the blood-brain barrier.[8] This poor penetration into the central nervous system means that high peripheral doses are required to achieve pharmacologically active concentrations in the brain, which can lead to off-target effects. For this reason, direct administration into the brain, via intracerebroventricular injection or local microinfusion, is often the preferred method for in vivo neuroscience research.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of glutamatergic neurotransmission. Its well-characterized competitive antagonism at AMPA and kainate receptors allows for the precise dissection of their roles in synaptic function and dysfunction. Researchers utilizing this compound should be mindful of its potential for partial agonism in the presence of TARPs and its off-target effects on NMDA receptors at higher concentrations. The experimental protocols and data provided in this guide are intended to facilitate the effective and appropriate use of this compound in a variety of research applications, ultimately contributing to a deeper understanding of the complexities of the glutamatergic system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Excitotoxicity with CNQX in Neuronal Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders. Understanding and mitigating excitotoxicity is a critical area of research in neuroscience and drug development. This technical guide provides a comprehensive overview of how to investigate excitotoxicity in in vitro neuronal cultures, with a specific focus on the use of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of AMPA and kainate receptors. This document details the underlying molecular mechanisms, provides step-by-step experimental protocols for inducing and preventing excitotoxicity, and offers methods for quantifying neuronal viability. All quantitative data are summarized in structured tables, and key pathways and workflows are illustrated with diagrams created using the DOT language for enhanced clarity.
Introduction to Excitotoxicity
Excitotoxicity is a major contributor to neuronal loss in ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3] The primary mediator of excitotoxicity is the overactivation of ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) receptors and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[4]
Under normal physiological conditions, glutamate mediates excitatory neurotransmission. However, excessive glutamate release or impaired uptake leads to prolonged receptor activation.[5] This triggers a massive influx of calcium ions (Ca2+) into the neuron, a critical event in the excitotoxic cascade.[1][6] The elevated intracellular Ca2+ activates a host of downstream enzymes, including proteases, lipases, and endonucleases, which ultimately leads to the degradation of cellular components and cell death through apoptosis or necrosis.[1][4]
The Role of this compound in Excitotoxicity Research
This compound (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive antagonist of AMPA and kainate receptors.[7][8] It is a valuable tool for dissecting the specific contributions of these receptor subtypes to excitotoxic neuronal death. By selectively blocking AMPA and kainate receptors, researchers can investigate the downstream signaling pathways activated by these receptors and assess their relative importance in different pathological conditions. This compound has demonstrated neuroprotective effects in various models of ischemia and seizure-like activity.[9] While it can also act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor at higher concentrations, its primary utility in excitotoxicity studies lies in its potent blockade of AMPA/kainate receptors.[10]
Diagram: Excitotoxicity Signaling Pathway
Caption: Simplified signaling cascade of glutamate-induced excitotoxicity and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective effects of this compound.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for studying excitotoxicity and neuroprotection with this compound.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Primary Neurons (e.g., rat cortical) | Varies | Varies | Liquid Nitrogen |
| Neurobasal Medium | Thermo Fisher | 21103049 | 4°C |
| B-27 Supplement | Thermo Fisher | 17504044 | -20°C |
| Glutamine | Thermo Fisher | 25030081 | -20°C |
| Glutamic Acid | Sigma-Aldrich | G1251 | Room Temp |
| This compound | R&D Systems | 0190 | Room Temp |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | 4°C |
| LDH Cytotoxicity Assay Kit | Abcam | ab65393 | 4°C |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| Poly-D-Lysine | Sigma-Aldrich | P6407 | 4°C |
Cell Culture
-
Coat culture plates (e.g., 96-well plates) with Poly-D-Lysine overnight at 37°C.
-
Wash plates with sterile water and allow to dry.
-
Thaw and plate primary neurons at a desired density (e.g., 1 x 10^5 cells/well) in complete Neurobasal medium supplemented with B-27 and Glutamine.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Allow neurons to mature for 10-14 days in vitro (DIV) before initiating experiments.[11]
Induction of Excitotoxicity and this compound Treatment
-
Prepare a stock solution of Glutamic Acid (e.g., 100 mM in sterile water, pH adjusted to 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, gently remove half of the culture medium from each well.
-
For this compound pre-treatment: Add this compound to the desired final concentrations (e.g., 1, 10, 25 µM) and incubate for 30-60 minutes.
-
Add Glutamate to induce excitotoxicity to a final concentration (e.g., 20-100 µM).[12][13]
-
For co-treatment: Add this compound and Glutamate simultaneously.
-
Include appropriate controls:
-
Vehicle control (no Glutamate, no this compound)
-
Glutamate only
-
This compound only
-
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
Assessment of Neuronal Viability and Death
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of viable cells.[14][15][16]
-
After the 24-hour incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Assay for Cell Death
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[17][18]
-
After the 24-hour incubation, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture.
-
Incubate for the recommended time at room temperature.
-
Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a provided lysis buffer).
Data Presentation and Interpretation
Table 1: Typical Experimental Concentrations
| Compound | Stock Concentration | Working Concentration Range | Solvent |
| Glutamate | 100 mM | 20 - 100 µM | Water |
| This compound | 10 mM | 1 - 25 µM | DMSO |
Note: The optimal concentrations of Glutamate and this compound should be determined empirically for each specific neuronal culture system.
Table 2: Expected Outcomes of Viability/Cytotoxicity Assays
| Treatment Group | MTT Assay (Viability) | LDH Assay (Cytotoxicity) | Interpretation |
| Vehicle Control | ~100% | Low | Baseline neuronal health |
| Glutamate Only | Significantly Decreased | Significantly Increased | Excitotoxicity induced |
| This compound + Glutamate | Significantly Higher than Glutamate only | Significantly Lower than Glutamate only | This compound provides neuroprotection |
| This compound Only | ~100% | Low | This compound is not toxic at the tested concentrations |
Diagram: Logical Relationship of this compound Action
Caption: Logical flow demonstrating how this compound intervenes in the excitotoxic pathway.
Conclusion
This guide provides a robust framework for investigating excitotoxicity in neuronal cultures using this compound as a pharmacological tool. The detailed protocols and illustrative diagrams offer a clear path for researchers to study the mechanisms of neuronal death and evaluate potential neuroprotective compounds. By carefully controlling experimental conditions and utilizing quantitative assays, researchers can gain valuable insights into the complex processes of excitotoxicity and contribute to the development of novel therapies for neurological disorders.
References
- 1. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 2. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Various facets of excitotoxicity [explorationpub.com]
- 4. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 6. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 18. invivogen.com [invivogen.com]
A Technical Guide to the Neuroprotective Effects of CNQX in Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent AMPA/kainate receptor antagonist, in preclinical models of cerebral ischemia. It details the underlying mechanisms of action, common experimental protocols, and quantitative evidence supporting its efficacy.
Introduction to Ischemic Excitotoxicity and this compound
Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of biochemical events leading to neuronal death and neurological deficit. A primary driver of this damage is a phenomenon known as excitotoxicity.[1] During an ischemic event, the lack of oxygen and glucose leads to energy failure within neurons, causing widespread membrane depolarization and the massive release of the excitatory neurotransmitter glutamate (B1630785) into the synaptic cleft.[1][2]
This excess glutamate persistently activates postsynaptic receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system, become overstimulated, leading to a pathological influx of sodium (Na+) and, in the case of certain AMPA receptor subunit compositions, calcium (Ca2+) ions.[1][3] This ionic imbalance results in cytotoxic edema, mitochondrial dysfunction, activation of neurotoxic intracellular enzymes, and ultimately, neuronal death.[4]
This compound is a potent, competitive antagonist of AMPA and kainate-type glutamate receptors.[5][6] By binding to these receptors, it prevents their activation by glutamate, thereby directly counteracting the excitotoxic cascade. This guide explores the mechanism, experimental validation, and quantitative outcomes of using this compound as a neuroprotective agent in established ischemia models.
Mechanism of Action: Blocking the Excitotoxic Cascade
The neuroprotective effect of this compound is rooted in its ability to interrupt the initial stages of the ischemic cell death pathway. By competitively blocking the glutamate binding site on AMPA and kainate receptors, this compound effectively reduces the excessive influx of cations that triggers downstream neurotoxic signaling.[5][7]
The key steps in the pathway are:
-
Ischemic Insult: Reduced cerebral blood flow causes energy failure (ATP depletion).
-
Glutamate Release: Anoxic depolarization triggers the massive release of glutamate from presynaptic terminals.
-
AMPA Receptor Over-activation: Excess glutamate binds to and hyperactivates postsynaptic AMPA receptors.
-
Ionic Imbalance: This leads to a large, sustained influx of Na+ and Ca2+ ions.
-
Cellular Damage: The ionic influx causes acute osmotic swelling (cytotoxic edema) and activates multiple death pathways, including proteases (calpains), caspases, and the production of reactive oxygen species.[4]
-
This compound Intervention: this compound occupies the glutamate binding site on AMPA/kainate receptors, preventing channel opening and blocking the initial, critical influx of ions.
In addition to its primary action, this compound has been noted to be a weak antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, which could potentially contribute to its neuroprotective profile.[8]
References
- 1. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound blocks acidic amino acid induced depolarizations and synaptic components mediated by non-NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione, commonly known as CNQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1] Since its discovery, this compound has become an indispensable pharmacological tool for dissecting the roles of non-N-methyl-D-aspartate (NMDA) receptors in synaptic transmission, plasticity, and various neuropathological conditions. This technical guide provides an in-depth overview of the primary research surrounding the discovery and functional characterization of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.
Discovery and Initial Characterization
This compound was first described in a seminal 1988 paper by Honoré and colleagues, which introduced a series of quinoxalinediones as potent and competitive antagonists of non-NMDA glutamate receptors.[2] This discovery was a significant breakthrough, as it provided researchers with the first highly selective pharmacological tools to differentiate the functions of AMPA/kainate receptors from those of NMDA receptors.
The initial characterization of this compound involved a combination of radioligand binding assays and electrophysiological recordings. These foundational studies established its competitive mechanism of action and its selectivity for non-NMDA receptors over NMDA receptors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from primary research articles, detailing the inhibitory potency of this compound at various glutamate receptor subtypes.
| Receptor Subtype | Assay Type | Preparation | IC50 (µM) | Ki (µM) | Reference |
| AMPA | Radioligand Binding ([³H]AMPA) | Rat Cortical Membranes | 0.3 | - | [3][4] |
| AMPA | Electrophysiology (Quisqualate-induced current) | Cultured Rat Hippocampal Neurons | - | 3.5 | [5] |
| AMPA | Electrophysiology (Evoked EPSP) | Rat Hippocampal Slice (CA1) | ~2 | - | [6] |
| Kainate | Radioligand Binding ([³H]Kainate) | Rat Cortical Membranes | 1.5 | - | [3][4] |
| Kainate | Electrophysiology (Kainate-induced current) | Cultured Rat Hippocampal Neurons | - | 2.5 | [5] |
| Kainate | Electrophysiology (Kainate-induced current) | Cultured Hippocampal Neurons | 0.92 (steady) / 6.1 (transient) | - | [7] |
| NMDA | Radioligand Binding ([³H]TCP) | Rat Cortical Membranes | 25 | - | [3] |
| NMDA | Electrophysiology (NMDA-induced current) | Cultured Rat Hippocampal Neurons | - | 96 | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Mechanism of Action
This compound primarily functions as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors. This means that this compound directly competes with the endogenous agonist, glutamate, for binding to the receptor. When this compound is bound, it prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.
In addition to its primary action, this compound has also been shown to act as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, albeit with significantly lower potency.[5][8] This effect is important to consider when interpreting experimental results, especially at higher concentrations of this compound.
Key Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This protocol is designed to measure the effect of this compound on AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs).
1. Slice Preparation:
-
Anesthetize a young adult rat (e.g., Sprague-Dawley, P10-P16) with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution containing (in mM): 130 NaCl, 24 NaHCO₃, 3.5 KCl, 1.25 NaH₂PO₄, 1 CaCl₂, 3 MgSO₄, and 10 glucose.[9]
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, continuously bubbled with 95% O₂/5% CO₂. Allow slices to recover for at least 1 hour at room temperature (~24°C).[7]
2. Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
The intracellular solution for voltage-clamp recordings should contain (in mM): 120 CsCl (or Cs-methanesulfonate), 4 NaCl, 4 MgATP, 0.3 GTP, 5 QX-314, and 10 HEPES, with pH adjusted to 7.2-7.3 and osmolarity to 285-295 mOsm.[9]
-
Establish a whole-cell recording configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward EPSCs.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.
-
To isolate AMPA/kainate receptor-mediated currents, include an NMDA receptor antagonist (e.g., 50 µM APV) and a GABA-A receptor antagonist (e.g., 10 µM bicuculline) in the aCSF.
3. Data Acquisition and Analysis:
-
Record baseline EPSCs for a stable period (e.g., 5-10 minutes).
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) and record the effect on the EPSC amplitude.
-
Wash out the this compound to observe recovery of the synaptic response.
-
Analyze the data by measuring the peak amplitude of the EPSCs before, during, and after this compound application.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for AMPA and kainate receptors.
1. Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, add:
-
50 µL of membrane preparation (50-120 µg of protein).
-
50 µL of various concentrations of unlabeled this compound (for competition binding) or buffer (for total binding).
-
50 µL of a fixed concentration of radioligand (e.g., [³H]AMPA or [³H]kainate).
-
For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate).
-
-
Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a set time to reach equilibrium (e.g., 60 minutes).[3]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts related to the function of this compound.
Caption: Glutamatergic synapse showing competitive antagonism of the AMPA receptor by this compound.
Caption: Experimental workflow for whole-cell patch-clamp recording of this compound effects.
References
- 1. This compound and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Hippocampal slice preparation for electrophysiology [protocols.io]
- 5. AMPA–Kainate Subtypes of Glutamate Receptor in Rat Cerebral Microglia | Journal of Neuroscience [jneurosci.org]
- 6. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Selective excitatory actions of DNQX and this compound in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharm.emory.edu [pharm.emory.edu]
A Researcher's Guide to CNQX Disodium Salt vs. Free Acid: A Technical Deep Dive
For Immediate Release
This technical guide provides a comprehensive comparison of CNQX disodium (B8443419) salt and its free acid form for researchers, scientists, and drug development professionals. This document outlines the core differences in their physicochemical properties, provides guidance on their use in experimental settings, and details the underlying signaling pathways.
Executive Summary
6-Cyano-7-nitroquinoxaline-2,3-dione (this compound) is a potent competitive antagonist of AMPA and kainate receptors, and also acts as an antagonist at the glycine (B1666218) binding site of NMDA receptors.[1] It is an invaluable tool in neuroscience research for dissecting glutamatergic neurotransmission. This compound is commercially available in two primary forms: the free acid and the disodium salt. The choice between these forms is critical and primarily dictated by the experimental application, with the key differentiating factor being solubility. The disodium salt offers significantly enhanced aqueous solubility, simplifying the preparation of stock solutions for in vitro and in vivo studies. The free acid form, conversely, is sparingly soluble in aqueous solutions and necessitates the use of organic solvents.[2] This guide will provide a detailed comparison to aid researchers in selecting the optimal form of this compound for their specific needs.
Physicochemical Properties: A Comparative Analysis
A clear understanding of the fundamental properties of each form is essential for proper handling, storage, and experimental design.
| Property | This compound Disodium Salt | This compound Free Acid | Reference(s) |
| Molecular Formula | C₉H₂N₄Na₂O₄ | C₉H₄N₄O₄ | [3] |
| Molecular Weight | 276.12 g/mol (anhydrous) | 232.16 g/mol | [3] |
| Appearance | Orange to red solid | Crystalline solid | [2] |
| Storage | Desiccate at room temperature | Store at -20°C | [2][3] |
Solubility Profile
The most significant practical difference between the two forms of this compound lies in their solubility.
| Solvent | This compound Disodium Salt Solubility | This compound Free Acid Solubility | Reference(s) |
| Water | Soluble up to 10 mM (2.76 mg/mL) | Insoluble/Sparingly soluble | [3] |
| DMSO | ≥27.6 mg/mL | ~5-46 mg/mL | [2][4] |
| DMF | Not explicitly stated, but expected to be soluble | ~12 mg/mL | [2] |
| Ethanol | Insoluble | Insoluble | [4] |
| 1:1 DMF:PBS (pH 7.2) | Not applicable | ~0.5 mg/mL | [2] |
Potency and Mechanism of Action
Both forms of this compound exhibit the same mechanism of action and comparable potency. The active pharmacological agent is the this compound molecule itself.
| Receptor Target | IC₅₀ Value | Reference(s) |
| AMPA Receptor | 0.3 µM | |
| Kainate Receptor | 1.5 µM | |
| NMDA Receptor (Glycine Site) | 25 µM |
Signaling Pathway of this compound
This compound primarily exerts its effects by blocking the ionotropic glutamate (B1630785) receptors, AMPA and kainate receptors. This action prevents the influx of sodium ions and, depending on the subunit composition of the receptor, calcium ions, thereby inhibiting postsynaptic depolarization. Additionally, at higher concentrations, this compound can antagonize the glycine co-agonist site on the NMDA receptor, further modulating glutamatergic signaling.
Caption: this compound antagonism of ionotropic glutamate receptors.
Experimental Protocols
The choice between the disodium salt and free acid will significantly impact the preparation of solutions for your experiments.
Stock Solution Preparation
This compound Disodium Salt:
-
For Aqueous Solutions (e.g., for in vitro electrophysiology): Directly dissolve this compound disodium salt in distilled water or physiological buffers (e.g., aCSF, PBS) to the desired stock concentration (e.g., 10-20 mM).[3] Gentle warming may aid dissolution.[5] Some researchers note that the stock solution may not appear uniform and recommend thorough vortexing before making dilutions.[3]
-
Storage: Aqueous stock solutions can be stored at -20°C for up to one month.[6] It is advisable to prepare and use solutions on the same day if possible.[6]
This compound Free Acid:
-
For Organic Stock Solutions: Dissolve this compound free acid in DMSO or DMF to a high concentration (e.g., 100 mM in DMSO).
-
For Aqueous Working Solutions: To achieve a working concentration in an aqueous buffer, first dissolve the free acid in a minimal amount of an organic solvent like DMF and then dilute with the desired aqueous buffer.[2] Note that the final concentration of the organic solvent should be kept low to avoid off-target effects. Aqueous solutions of the free acid are not recommended for storage for more than one day.[2]
-
Storage: DMSO stock solutions can be stored at -80°C for up to one year and at -20°C for one month.[4] The solid form is stable for at least 4 years when stored at -20°C.[2]
In Vitro Experimental Protocol: Whole-Cell Voltage Clamp Recordings
This protocol is adapted from methodologies used to study excitatory postsynaptic currents (EPSCs).[7]
-
Preparation: Prepare brain slices (e.g., mouse prelimbic cortex) and maintain them in artificial cerebrospinal fluid (aCSF).
-
Recording: Obtain whole-cell voltage-clamp recordings from neurons of interest (e.g., layer V pyramidal neurons). Hold neurons at -70 to -60 mV.
-
Stimulation: Evoke EPSCs using a stimulating electrode placed in an appropriate layer (e.g., layers II/III).
-
Application of this compound:
-
This compound Disodium Salt: Prepare a working solution of 10 µM this compound in aCSF from a water-based stock. Bath apply the solution. Full blockade of AMPA receptor-mediated EPSCs is typically observed at this concentration.[7]
-
This compound Free Acid: Prepare a working solution of 10 µM this compound in aCSF from a DMSO stock. Ensure the final DMSO concentration is minimal (typically <0.1%).
-
-
Data Acquisition: Record spontaneous and evoked EPSCs before and during the application of this compound to quantify the antagonist effect.
In Vivo Experimental Protocol: Intraperitoneal (i.p.) Administration in Rodents
This protocol is based on studies investigating the effects of this compound on neurological conditions.[8]
-
Animal Model: Utilize the appropriate animal model for the research question (e.g., kainic acid-induced epilepsy model in rats).
-
Drug Preparation:
-
This compound Disodium Salt: Dissolve this compound disodium salt in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose).
-
This compound Free Acid: For i.p. injection, a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) may be necessary.[4] Alternatively, initial dissolution in a small amount of organic solvent followed by dilution in a suitable vehicle can be employed, though care must be taken regarding solvent toxicity.
-
-
Administration: Administer the prepared this compound solution or suspension via intraperitoneal injection. Doses in the literature range from 0.75 to 10 mg/kg.[4][8]
-
Data Collection: Monitor the animals for the desired behavioral or physiological outcomes over a specified time course (e.g., 3 hours).
Workflow for Selecting the Appropriate this compound Form
The following diagram illustrates a logical workflow for deciding between this compound disodium salt and the free acid form.
Caption: Decision workflow for choosing between this compound forms.
Conclusion
The primary determinant for selecting between this compound disodium salt and its free acid form is the requirement for aqueous solubility. For most in vitro and many in vivo applications where direct dissolution in physiological buffers or saline is desired, the disodium salt is the superior choice due to its ease of use and avoidance of potentially confounding organic solvents. The free acid form remains a viable option when the experimental design can accommodate the use of organic solvents for initial dissolution or when a specific formulation is required. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and ensure the reliability and reproducibility of their experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tocris.com [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound disodium salt | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 7. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 8. The glutamate receptor antagonists this compound and MPEP decrease fast ripple events in rats treated with kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CNQX in Whole-Cell Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] In whole-cell patch-clamp electrophysiology, this compound is an invaluable tool for isolating and studying inhibitory synaptic currents, as well as for dissecting the contribution of AMPA/kainate receptors to synaptic plasticity and network activity.[3][4] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in whole-cell patch-clamp recordings.
Mechanism of Action
This compound competitively binds to the glutamate binding site on both AMPA and kainate receptors, preventing their activation by the endogenous agonist glutamate.[2] This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor channel, thereby reducing or abolishing the excitatory postsynaptic current (EPSC).[1] While being a potent AMPA/kainate receptor antagonist, it is important to note that at higher concentrations, this compound can also exhibit some non-competitive antagonism at the glycine (B1666218) binding site of NMDA receptors.[2][5] Additionally, under certain experimental conditions, this compound has been observed to have complex effects, including the potentiation of GABAergic transmission, which researchers should consider when interpreting their data.[3]
Data Presentation
This compound Antagonist Activity
| Receptor Target | IC₅₀ | Notes |
| AMPA Receptor | 0.3 µM (or 400 nM) | Potent competitive antagonist.[2][5] |
| Kainate Receptor | 1.5 µM (or 4 µM) | Competitive antagonist, with slightly lower potency compared to AMPA receptors.[2][5] |
| NMDA Receptor (Glycine Site) | 25 µM | Non-competitive antagonism at higher concentrations.[5] |
Concentration-Dependent Inhibition of Evoked EPSCs
| This compound Concentration | Application Duration | Inhibition of Evoked EPSCs | Cell Type |
| 1 µM | 5 minutes | Partial reduction of spontaneous and evoked EPSCs. | Mouse Cortical Neurons |
| 10 µM | 5 minutes | Full blockade of AMPA receptor-mediated EPSCs.[4] | Mouse Cortical Neurons |
| 20 µM | Not specified | Complete and reversible elimination of spontaneous spindle-bursts and reduction of sensory field potentials. | Rat Thalamocortical Neurons |
Signaling Pathways
The following diagrams illustrate the signaling pathways blocked by this compound.
Caption: this compound competitively blocks glutamate binding to AMPA receptors.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 5. selleck.co.jp [selleck.co.jp]
Preparing CNQX Stock Solutions in DMSO: An Application Note and Protocol
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it an invaluable tool in neuroscience research.[1][2][3][4] It is widely used to selectively block ionotropic non-NMDA glutamate (B1630785) receptors to study synaptic transmission, plasticity, and excitotoxicity.[1][2][3][4] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for use in various research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its solubility in DMSO.
| Parameter | Value | Source(s) |
| Molecular Weight | 232.16 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | 5 - 46 mg/mL (21.5 - 198.14 mM) | [1][2][3][4][5] |
| Recommended Storage (Solid) | -20°C for ≥ 4 years | [1] |
| Recommended Storage (DMSO Stock) | -20°C for up to 1 year; -80°C for up to 2 years | [2][4] |
| IC₅₀ (AMPA Receptors) | 0.3 µM | [1][2][3][4] |
| IC₅₀ (Kainate Receptors) | 1.5 µM | [1][2][3][4] |
| IC₅₀ (NMDA Receptors) | 25 µM (at the glycine (B1666218) modulatory site) | [1][3][4] |
Note: Solubility can be enhanced by sonication and using fresh, anhydrous DMSO.[2][4][5] The disodium (B8443419) salt of this compound exhibits higher aqueous solubility.[6][7][8][9]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (powder form, MW: 232.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound. Handle the compound in a well-ventilated area, wearing appropriate PPE.
-
Weighing this compound: Tare a clean 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out 2.32 mg of this compound powder into the tube.
-
Adding DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the this compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming can also aid in dissolution, but avoid excessive heat.
-
Aliquotting and Storage: Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Inhibition by this compound
This compound primarily acts by competitively antagonizing AMPA and kainate receptors, thereby blocking excitatory synaptic transmission.
Caption: this compound Inhibition of AMPA/Kainate Receptors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | GluR | iGluR | TargetMol [targetmol.com]
- 6. This compound disodium salt, AMPA / kainate antagonist (CAS 479347-85-8) | Abcam [abcam.com]
- 7. This compound disodium - Immunomart [immunomart.com]
- 8. This compound disodium salt hydrate 98 (HPLC) CAS 115066-14-3 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
CNQX Disodium Salt: Aqueous Solubility and Preparation Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the aqueous solubility of CNQX disodium (B8443419) salt and a comprehensive protocol for its preparation. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist of AMPA and kainate receptors, making it a critical tool in neuroscience research.[1][2][3] It is a more water-soluble form of this compound, facilitating its use in aqueous solutions for in vitro and in vivo studies.[2]
Quantitative Solubility Data
The solubility of this compound disodium salt in water can vary slightly between suppliers, likely due to minor differences in the degree of hydration of the solid material. The following table summarizes the reported aqueous solubility data from various commercial suppliers.
| Supplier | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| R&D Systems | 10 mM | 2.76 mg/mL | |
| Abcam | 25 mM | 6.9 mg/mL | |
| Tocris Bioscience | 10 mM | 2.76 mg/mL | |
| Hello Bio | 20 mM | 5.52 mg/mL | Based on adding 1ml of water to 20µmol of product. |
| Sigma-Aldrich | > 7.24 mM | > 2 mg/mL | Warmed solution. |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound Disodium Salt
This protocol describes the preparation of a 10 mM stock solution of this compound disodium salt in water.
Materials:
-
This compound disodium salt (anhydrous M.Wt: 276.12 g/mol )[2]
-
Nuclease-free water
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the required mass: Calculate the mass of this compound disodium salt needed to prepare the desired volume of a 10 mM solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.76 mg of this compound disodium salt (assuming an anhydrous molecular weight of 276.12 g/mol ). Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis.[2]
-
Weigh the compound: Carefully weigh the calculated amount of this compound disodium salt.
-
Dissolution: Add the appropriate volume of nuclease-free water to the weighed this compound disodium salt.
-
Mixing: Vortex the solution until the this compound disodium salt is completely dissolved. The solution should be clear. Gentle warming may be used to aid dissolution if necessary.
-
Sterile Filtration: To ensure the solution is sterile for cell culture or in vivo applications, pass it through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of an aqueous solution of this compound disodium salt.
Caption: Workflow for preparing a sterile aqueous solution of this compound disodium salt.
Signaling Pathway
This compound disodium salt acts as a competitive antagonist at AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors. By blocking these receptors, this compound prevents the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby inhibiting excitatory neurotransmission.
Caption: this compound disodium salt blocks AMPA/kainate receptors, inhibiting excitatory signaling.
References
Effective Concentration of CNQX for Brain Slice Electrophysiology: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Due to its efficacy in blocking these receptors, this compound is a crucial pharmacological tool in neuroscience research, particularly in brain slice electrophysiology, to isolate and study specific synaptic components and neuronal circuitry.[2] This document provides detailed application notes and protocols for the effective use of this compound in brain slice electrophysiology experiments.
Mechanism of Action
This compound competitively inhibits the binding of glutamate to both AMPA and kainate receptors, thereby preventing the opening of their associated ion channels and subsequent depolarization of the postsynaptic membrane.[1] While highly selective for AMPA and kainate receptors, it is important to note that at higher concentrations, this compound can also exhibit antagonist activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[3]
Data Presentation
Quantitative Data on this compound Efficacy
The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency at different receptors.
| Parameter | Receptor Type | Value | Species/Preparation | Reference |
| IC50 | AMPA Receptor | 0.3 µM - 400 nM | Recombinant / Cultured Neurons | [1][3] |
| Kainate Receptor | 1.5 µM - 4 µM | Recombinant / Cultured Neurons | [1][3] | |
| NMDA Receptor (Glycine Site) | 25 µM | Recombinant | [3] | |
| Working Concentration | Full AMPA Receptor Blockade | 10 µM | Mouse Cortical Slices | [4] |
| Reduction of EPSCs | 1 µM | Mouse Cortical Slices | [4] | |
| Blockade of non-NMDA responses | 10 µM | Rat Hippocampal Slices | [2] | |
| Suppression of spindle bursts | 20 µM | Rat Neocortical Slices | [5] |
Note: IC50 values can vary depending on the specific receptor subunit composition and the experimental conditions. The provided working concentrations are a general guideline and should be optimized for each specific experimental preparation.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes a general procedure for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (ACSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Solutions:
-
Cutting Solution (in mM): 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 1 CaCl2, 3 MgSO4, 10 glucose.[6] This solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) and kept ice-cold.[7]
-
ACSF (in mM): 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 1.5 CaCl2, 1.5 MgSO4, 10 glucose.[6] This solution should be continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).[6][7]
-
Transfer the slices to an incubation chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes to recover.
-
After the recovery period, maintain the slices at room temperature in carbogenated ACSF until they are transferred to the recording chamber.
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol outlines the procedure for performing whole-cell recordings from neurons in an acute brain slice and applying this compound to block AMPA/kainate receptor-mediated currents.
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-6 MΩ)
-
Intracellular solution (see composition below)
-
Perfusion system
-
This compound stock solution (e.g., 10 mM in DMSO)
Solutions:
-
K-gluconate based intracellular solution (example, in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
ACSF: As described in Protocol 1.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 2-3 ml/min.
-
Visualize a neuron using the microscope and establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity. To record excitatory postsynaptic currents (EPSCs), hold the neuron at a negative potential (e.g., -70 mV) to minimize the contribution of inhibitory currents.[4]
-
To apply this compound, dilute the stock solution into the ACSF to the desired final concentration (e.g., 10 µM for complete blockade of AMPA receptors).[4]
-
Switch the perfusion to the ACSF containing this compound and record the changes in synaptic activity. A reduction or complete block of fast, inward currents is expected.
-
To ensure the observed effect is due to this compound, a washout period with regular ACSF can be performed to observe the recovery of the synaptic currents.
Visualizations
Signaling Pathway of Glutamatergic Transmission
Caption: Glutamatergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Application
Caption: A typical experimental workflow for brain slice electrophysiology using this compound.
Concentration-Dependent Effects of this compound
Caption: Relationship between this compound concentration and its effects on glutamate receptors.
Off-Target Effects and Considerations
While this compound is a valuable tool, it is essential to be aware of its potential off-target effects. At concentrations higher than those required to block AMPA/kainate receptors, this compound can antagonize the glycine site of the NMDA receptor. Additionally, some studies have reported that this compound can, under certain conditions, increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), an effect that appears to be independent of its action on ionotropic glutamate receptors.[8][9] Researchers should carefully consider these potential confounding factors when interpreting their results and may need to include additional control experiments. For instance, using another non-NMDA receptor antagonist with a different chemical structure could help confirm the specificity of the observed effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound blocks acidic amino acid induced depolarizations and synaptic components mediated by non-NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. pharm.emory.edu [pharm.emory.edu]
- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound increases spontaneous inhibitory input to CA3 pyramidal neurones in neonatal rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating GABAergic Inhibitory Postsynaptic Currents (IPSCs) Using CNQX
Introduction
In neuroscience research, particularly in the study of synaptic transmission and neural circuitry, the ability to isolate and record specific types of postsynaptic currents is fundamental. Inhibitory postsynaptic currents (IPSCs), primarily mediated by γ-aminobutyric acid (GABA) acting on GABA-A receptors, play a crucial role in regulating neuronal excitability and network activity. However, these inhibitory signals are often masked by larger and faster excitatory postsynaptic currents (EPSCs) mediated by glutamate (B1630785). Therefore, pharmacological isolation of GABAergic IPSCs is a critical experimental step.
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two of the major types of ionotropic glutamate receptors responsible for fast excitatory synaptic transmission.[1][2][3][4] By blocking these receptors, this compound effectively eliminates the majority of the fast excitatory component of synaptic responses, thereby unmasking the underlying GABAergic IPSCs for detailed electrophysiological study.[1][3] These application notes provide a comprehensive guide and detailed protocols for utilizing this compound to isolate GABAergic IPSCs.
Pharmacological Properties of this compound
This compound is a widely used pharmacological tool due to its selectivity and potency as an antagonist for non-NMDA ionotropic glutamate receptors.[3] A summary of its key quantitative properties is presented below.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Receptor | Value | Notes |
| IC₅₀ | AMPA Receptor | 0.3 - 0.4 µM | Competitive antagonist.[1][2][3] |
| IC₅₀ | Kainate Receptor | 1.5 - 4 µM | Competitive antagonist.[1][2][3] |
| IC₅₀ | NMDA Receptor (Glycine Site) | 25 µM | Acts as a non-competitive antagonist at the glycine (B1666218) modulatory site.[2][3] |
| Working Concentration | AMPA/Kainate Receptors | 10 - 20 µM | A concentration of 10 µM is commonly used for full blockade of AMPA receptors.[5] |
Experimental Protocols
The following protocols are designed for researchers performing whole-cell patch-clamp electrophysiology on neuronal preparations, such as acute brain slices or cultured neurons, to isolate and record GABAergic IPSCs.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (M.W. 232.16 g/mol )[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.32 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. When stored properly, the stock solution is stable for up to one year.[4]
Note: The disodium (B8443419) salt of this compound is water-soluble and can be used as an alternative if DMSO is undesirable in the experimental preparation.[5]
Protocol 2: Whole-Cell Patch-Clamp Recording of Isolated GABAergic IPSCs
This protocol describes the pharmacological isolation of spontaneous IPSCs (sIPSCs).
Materials and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose. Continuously bubble with 95% O₂ / 5% CO₂.[6][7]
-
Intracellular Pipette Solution (for IPSC recording): (in mM) 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 5 QX-314 Br⁻ salt, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 and osmolarity to ~295 mOsm.[7][8] Note: A high chloride concentration in the pipette solution is used to shift the reversal potential for GABA-A receptor-mediated currents to a more depolarized potential, allowing for the recording of inward currents at a holding potential of -70 mV.
-
Pharmacological Agents:
-
This compound stock solution (10 mM in DMSO)
-
D-AP5 (NMDA receptor antagonist) stock solution (50 mM in water)
-
Equipment:
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system)
-
Upright microscope with DIC optics
-
Perfusion system
-
Temperature controller (to maintain physiological temperature, e.g., 32-34°C)[7]
Procedure:
-
Prepare the neuronal sample (e.g., acute hippocampal slices or cultured neurons) and place it in the recording chamber of the electrophysiology setup.[9]
-
Continuously perfuse the sample with oxygenated aCSF at a constant flow rate.
-
Establish a whole-cell patch-clamp recording from a neuron of interest using a glass pipette filled with the intracellular solution.
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -70 mV. This holding potential is near the reversal potential for GABAergic currents with a typical low-chloride internal, but with the high-chloride internal specified, it allows for inward Cl- flow.[5]
-
Record a baseline of synaptic activity for at least 5-10 minutes. This will contain a mixture of spontaneous EPSCs (sEPSCs) and sIPSCs.
-
To isolate GABAergic sIPSCs, add this compound to the perfusing aCSF to a final concentration of 10-20 µM. For a more complete blockade of excitatory transmission, also add D-AP5 to a final concentration of 50 µM to antagonize NMDA receptors.[7]
-
Allow the antagonists to perfuse for at least 5-10 minutes to ensure complete blockade of the glutamate receptors.
-
Record the remaining synaptic activity, which will consist of isolated GABAergic sIPSCs.
Visualizations
Signaling Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 6. Pharmacological Isolation of the Synaptic and Nonsynaptic Components of the GABA-Mediated Biphasic Response in Rat CA1 Hippocampal Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology [protocols.io]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Electrophysiology with iPSC-derived neurons [protocols.io]
In Vivo Administration of CNQX for Behavioral Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Due to its ability to modulate glutamatergic signaling, this compound is a valuable pharmacological tool for investigating the role of AMPA/kainate receptors in various physiological and pathological processes, including learning, memory, anxiety, and addiction.[3][4][5] It is important to note that this compound also exhibits some affinity for the glycine (B1666218) site of the NMDA receptor, which should be considered when interpreting experimental results.[3][6]
These application notes provide a comprehensive overview of the in vivo administration of this compound for behavioral studies in rodents. This document includes detailed information on its mechanism of action, administration protocols, and its effects in several widely used behavioral assays.
Mechanism of Action
This compound primarily functions by competitively blocking the glutamate binding site on AMPA and kainate receptors. This action prevents the influx of sodium ions (and to a lesser extent, calcium ions) into the postsynaptic neuron, thereby inhibiting depolarization and reducing excitatory neurotransmission.[6] This blockade of excitatory signaling underlies its effects on various behaviors.
Caption: Mechanism of action of this compound at a glutamatergic synapse.
Data Presentation: Quantitative Data Summary
The following tables summarize typical dosage ranges and administration routes for this compound in various behavioral studies in rodents. It is crucial to note that optimal doses and routes can vary depending on the specific research question, rodent strain, and experimental conditions. Pilot studies are always recommended to determine the most effective parameters for your specific experiment.
Table 1: Systemic Administration of this compound for Behavioral Studies
| Behavioral Assay | Species | Route of Administration | Dosage Range | Reference(s) |
| Locomotor Activity | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | [7] |
| Self-Administration (Nicotine) | Rat | Intravenous (i.v.) | 3 - 6 mg/kg | [3][8] |
| Self-Administration (Methamphetamine) | Rat | Intravenous (i.v.) | 3 - 6 mg/kg | [3] |
| Fear-Potentiated Startle | Rat | Intraperitoneal (i.p.) | 1 - 3 mg/kg | [9] |
| Epilepsy Models | Rat | Intraperitoneal (i.p.) | 10 mg/kg | [10] |
Table 2: Intracerebral Administration of this compound for Behavioral Studies
| Behavioral Assay | Species | Site of Infusion | Dosage Range | Reference(s) |
| Inhibitory Avoidance | Rat | Entorhinal Cortex | 0.5 µg | [4] |
| Inhibitory Avoidance | Rat | Amygdala, Hippocampus | 0.5 - 1.25 µg | [11] |
| Trace Fear Conditioning | Rat | Dentate Gyrus (DG) | Not specified | [5] |
| Absence Epilepsy | Rat | Intracerebroventricular (i.c.v.) | 10 - 100 nmol | [12] |
| Ventilatory Patterns | Rat | Arcuate Nucleus | 50 - 200 pmol | [13] |
Experimental Protocols
This section provides detailed methodologies for key behavioral experiments commonly used with this compound administration in rodents.
Fear Conditioning
Objective: To assess the role of AMPA/kainate receptors in the acquisition, consolidation, or expression of learned fear.
Materials:
-
Fear conditioning apparatus (with a grid floor for footshock delivery, a speaker for auditory cues, and a camera for recording)
-
This compound solution or vehicle
-
Syringes and needles for administration
-
Animal scale
-
Timer
Procedure:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coconote.app [coconote.app]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. albany.edu [albany.edu]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. queensu.ca [queensu.ca]
- 10. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 13. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for Studying Long-Term Potentiation (LTP) in the Hippocampus using CNQX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The induction and expression of LTP in the hippocampus, a brain region critical for memory formation, are heavily reliant on the function of glutamate (B1630785) receptors. One of the key receptors involved is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive antagonist of AMPA and kainate receptors.[1][2] Its ability to block these receptors makes it an invaluable pharmacological tool for dissecting the molecular mechanisms of LTP. By selectively inhibiting AMPA receptor-mediated synaptic transmission, researchers can investigate the specific role of these receptors in both the induction and expression phases of LTP. These application notes provide detailed protocols for utilizing this compound in hippocampal LTP experiments.
Mechanism of Action
This compound competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous ligand, glutamate.[1][2] This blockade of AMPA receptors inhibits the fast component of excitatory postsynaptic potentials (EPSPs), thereby preventing the postsynaptic depolarization required for the activation of NMDA receptors, which are critical for the induction of most forms of LTP in the CA1 region of the hippocampus. Furthermore, by blocking AMPA receptors, this compound directly inhibits the enhanced synaptic transmission that characterizes the expression phase of LTP.
Data Presentation
The following tables summarize quantitative data regarding the use and effects of this compound in studies of synaptic transmission and plasticity.
Table 1: Inhibitory Concentrations of this compound
| Receptor Type | IC50 Value | Notes | Reference |
| AMPA Receptor | 0.3 µM | Competitive antagonist | |
| Kainate Receptor | 1.5 µM | Competitive antagonist | |
| NMDA Receptor (glycine site) | 25 µM | Antagonist at the glycine (B1666218) modulatory site |
Table 2: Dose-Dependent Inhibition of Synaptic Transmission by this compound
| This compound Concentration | Effect on Electrical EPSP Amplitude | Significance | Reference |
| 2 µM | No significant difference from control | Not significant | [3] |
| 10 µM | Significant reduction | p < 0.0001 | [3] |
| 20 µM | Significant reduction | p < 0.0001 | [3] |
| 200 µM | Significantly more effective than 10 µM and 20 µM | p < 0.0001 | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome) or tissue chopper
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold artificial cerebrospinal fluid (ACSF)
-
Recovery chamber
-
Recording chamber
ACSF Composition (in mM):
| Component | Concentration |
| NaCl | 117-124 |
| KCl | 2.5-5.3 |
| MgSO4 or MgCl2 | 1.3-2.0 |
| NaH2PO4 | 1.0-1.25 |
| NaHCO3 | 26 |
| Glucose | 10-11 |
| CaCl2 | 2.0-2.5 |
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed ACSF.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (300-400 µm thick) using a vibratome or tissue chopper in ice-cold ACSF.[4][5]
-
Transfer the slices to a recovery chamber containing carbogenated ACSF at 32-35°C for at least 30 minutes.[5][6]
-
After recovery, maintain the slices at room temperature in carbogenated ACSF until required for recording.
Protocol 2: Induction and Recording of LTP in Hippocampal Slices
This protocol outlines the procedure for inducing and recording LTP from CA1 pyramidal neurons.
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Stimulating and recording electrodes
-
Perfusion system with carbogenated ACSF
-
This compound stock solution
Procedure:
-
Transfer a hippocampal slice to the recording chamber and perfuse with carbogenated ACSF at a constant flow rate (2-3 mL/min) and temperature (32-34°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[7]
-
Baseline Recording: Deliver single baseline stimuli every 15-30 seconds to establish a stable baseline of fEPSP slope for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-50% of the maximal response.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[8]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation of the synaptic response.
Protocol 3: Application of this compound to Study its Effect on LTP
This protocol details how to apply this compound to investigate its role in the induction or expression of LTP.
To study the effect on LTP induction:
-
Establish a stable baseline recording as described in Protocol 2.
-
Perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 10 µM or 20 µM) for 15-20 minutes prior to LTP induction.
-
Deliver the HFS protocol in the continued presence of this compound.
-
Wash out the this compound by perfusing with normal ACSF.
-
Continue recording for at least 60 minutes to observe if LTP was blocked.
To study the effect on LTP expression:
-
Establish a stable baseline and induce LTP as described in Protocol 2.
-
Once LTP has been established and is stable (e.g., 30 minutes post-HFS), perfuse the slice with ACSF containing this compound.
-
Observe the effect of this compound on the potentiated fEPSP. A reduction in the fEPSP slope to pre-LTP baseline levels would indicate that the expression of LTP is dependent on AMPA receptor function.
Mandatory Visualizations
Caption: Signaling pathway for the induction and expression of LTP.
Caption: Experimental workflow for testing this compound effect on LTP induction.
Caption: Mechanism of this compound action in blocking LTP.
References
- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. funjournal.org [funjournal.org]
- 7. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Blocking Excititory Postsynaptic Potentials (EPSPs) with CNQX
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2][3][4][5][6] Due to its selectivity for non-N-methyl-D-aspartate (NMDA) receptors at low micromolar concentrations, this compound is an invaluable pharmacological tool for isolating and studying the components of excitatory postsynaptic potentials (EPSPs) and for investigating the roles of AMPA and kainate receptors in various physiological and pathological processes.[2][3][6] These application notes provide detailed protocols for the use of this compound to block EPSPs in electrophysiological experiments.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₉H₄N₄O₄ | [6] |
| Molecular Weight | 232.15 g/mol | [6] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1][4] |
| Storage | Store at room temperature as a solid. Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
Mechanism of Action
This compound competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous agonist glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor channel, thereby reducing or completely abolishing the fast component of the EPSP.
Figure 1: Signaling pathway showing this compound blockade of AMPA/kainate receptors.
Quantitative Data for this compound Efficacy
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes key quantitative data for this compound.
| Parameter | Receptor | Value | Reference |
| IC₅₀ | AMPA Receptor | 0.3 µM | [1][2][3] |
| IC₅₀ | Kainate Receptor | 1.5 µM | [1][2][3] |
| IC₅₀ | NMDA Receptor (glycine site) | 25 µM | [1][2][3] |
| Effective Concentration for EPSP Blockade | AMPA Receptor-mediated EPSPs | 1-10 µM | [1] |
| Concentration for near-complete EPSP Blockade | AMPA/Kainate Receptor-mediated EPSPs | 10-25 µM | [5] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
1. Stock Solution Preparation (e.g., 40 mM in DMSO):
-
Weigh out 10 mg of this compound powder (MW = 232.16 g/mol ).
-
Dissolve the powder in 1077 µL of high-quality, anhydrous DMSO.[4]
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
2. Working Solution Preparation (e.g., 20 µM in Artificial Cerebrospinal Fluid - aCSF):
-
On the day of the experiment, thaw a frozen aliquot of the 40 mM this compound stock solution.
-
Prepare the desired volume of aCSF. For example, to make 100 mL of 20 µM this compound solution, you will need 50 µL of the 40 mM stock solution.
-
Add the 50 µL of this compound stock solution to the 100 mL of aCSF and mix thoroughly by inversion or gentle vortexing.[4]
-
Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid off-target effects.
Electrophysiological Recording of EPSPs and Blockade by this compound
This protocol describes a general workflow for recording synaptic currents in brain slices and assessing the effect of this compound.
Figure 2: Experimental workflow for assessing EPSP blockade by this compound.
Materials:
-
Acute brain slices
-
Recording setup with microscope, micromanipulators, amplifier, and data acquisition system
-
aCSF (continuously bubbled with 95% O₂ / 5% CO₂)
-
Intracellular solution
-
This compound working solution
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation and Recovery: Prepare acute brain slices from the desired brain region and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Establish a Stable Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 mL/min).
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Hold the neuron at a membrane potential of -60 to -70 mV to record EPSPs.[1]
-
-
Baseline EPSP Recording:
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
Deliver electrical stimuli (e.g., 150 µs pulse every 10 seconds) to evoke EPSPs.[1]
-
Record a stable baseline of EPSPs for at least 5-10 minutes.
-
-
Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM for near-complete blockade of AMPA receptor-mediated EPSPs).[1]
-
Continue to stimulate and record EPSPs during the application of this compound. The effect of this compound should be apparent within a few minutes.
-
-
Washout:
-
After observing a stable blockade of the EPSP, switch the perfusion back to the control aCSF (without this compound).
-
Continue recording to assess the reversibility of the this compound effect. A partial or full recovery of the EPSP amplitude should be observed after a washout period of 10-20 minutes.
-
Data Analysis:
-
Measure the amplitude and/or the initial slope of the averaged EPSPs during the baseline, this compound application, and washout periods.
-
Normalize the EPSP amplitude/slope during this compound application and washout to the baseline values.
-
Perform appropriate statistical tests (e.g., paired t-test or ANOVA with post-hoc tests) to determine the significance of the this compound-induced blockade.
Controls and Troubleshooting
-
Vehicle Control: To control for any potential effects of the solvent, perform a control experiment where you apply aCSF containing the same final concentration of DMSO without this compound.
-
Positive Control: Ensure that your recording and stimulation parameters are adequate to elicit stable EPSPs before applying this compound.
-
Incomplete Blockade: If you observe an incomplete blockade of the EPSP at concentrations expected to be saturating (e.g., 10-20 µM), it may indicate the presence of an NMDA receptor-mediated component. This can be confirmed by subsequent application of an NMDA receptor antagonist (e.g., AP5).
-
Slow Washout: this compound can be "sticky," and complete washout may take a considerable amount of time. Ensure a sufficient washout period in your experimental design.
Logical Relationship Diagram
Figure 3: Logical relationship between this compound concentration and EPSP amplitude.
References
Application Notes: Pharmacological Dissection of Retinal Circuitry using CNQX to Block OFF-Bipolar Cells
References
- 1. Retina bipolar cell - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. B-wave of the electroretinogram. A reflection of ON bipolar cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of voltage-gated sodium channels to the b-wave of the mammalian flash electroretinogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol to inject ocular drug implants into mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Comprehensive Blockade of Ionotropic Glutamate Receptors Using CNQX and AP5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and AP5 (D-(-)-2-amino-5-phosphonopentanoic acid) to achieve a complete and specific blockade of ionotropic glutamate (B1630785) receptors (iGluRs).
Introduction
Ionotropic glutamate receptors are fundamental to fast excitatory neurotransmission in the central nervous system. These ligand-gated ion channels are categorized into three main subtypes: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), kainate, and NMDA (N-methyl-D-aspartate) receptors.[1][2][3] Their activation leads to the influx of cations, resulting in neuronal depolarization.[4] Given their critical roles in synaptic plasticity, learning, and memory, as well as their implication in various neurological disorders, the ability to pharmacologically block these receptors is a cornerstone of neuroscience research.[2][5][6]
The co-application of this compound, a competitive antagonist of AMPA and kainate receptors, and AP5, a selective competitive antagonist of NMDA receptors, allows for the complete functional inhibition of fast excitatory glutamatergic signaling.[5][7][8] This enables researchers to isolate other neurotransmitter systems, investigate the downstream consequences of glutamatergic signaling, and study the effects of iGluR dysfunction.
Principle of Action
A complete blockade of ionotropic glutamate transmission is achieved by targeting both NMDA and non-NMDA receptors with specific antagonists.
-
This compound (6-cyano-7-nitroquinoxaline-2,3-dione): This compound is a potent and competitive antagonist of AMPA and kainate receptors.[8][9][10] It acts by blocking the glutamate binding site on these receptors, thereby preventing their activation.[8] While highly effective for AMPA and kainate receptors, it's worth noting that at higher concentrations, this compound can also exhibit some antagonistic effects at the glycine (B1666218) site of the NMDA receptor.[7][9][10][11]
-
AP5 (D-(-)-2-amino-5-phosphonopentanoic acid): AP5 is a selective and competitive antagonist of the NMDA receptor.[5][6][12] It specifically inhibits the glutamate binding site on the NMDA receptor, preventing its activation.[5][13] The D-isomer (D-AP5) is the more active form, displaying significantly higher potency than the L-isomer.[12]
The combination of this compound and AP5 ensures a thorough blockade of both the initial, rapid depolarization mediated by AMPA/kainate receptors and the subsequent, slower, calcium-permeable current mediated by NMDA receptors.[7]
Signaling Pathways and Antagonist Action
The following diagram illustrates the signaling cascade of ionotropic glutamate receptors and the points of inhibition by this compound and AP5.
Caption: Ionotropic glutamate receptor signaling and antagonism by this compound and AP5.
Quantitative Data for Antagonists
For successful experimental design, it is crucial to use the appropriate concentrations of each antagonist. The following table provides a summary of the quantitative properties of this compound and D-AP5.
| Antagonist | Target Receptor(s) | Antagonist Type | IC50 | Recommended Working Concentration | Solvent |
| This compound | AMPA, Kainate | Competitive | 0.3 µM (AMPA), 1.5 µM (Kainate)[10][11] | 10-20 µM[9][14] | DMSO[11] |
| D-AP5 | NMDA | Competitive | ~0.96-7.8 µM | 50-100 µM[5][14][15] | Water or aqueous buffers |
Note: Optimal concentrations can vary based on the experimental preparation (e.g., brain slice thickness, cell culture density). It is advisable to perform a dose-response curve to determine the most effective concentration for your specific application.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Brain Slices
This protocol details the application of this compound and AP5 for blocking iGluRs in acute brain slices during electrophysiological recordings.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
D-AP5
-
Sucrose-based cutting solution
-
Vibratome
-
Recording chamber and perfusion system
-
Patch-clamp or field potential recording setup
Procedure:
-
Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
D-AP5: Prepare a 50 mM stock solution in deionized water or aCSF. Store at -20°C.
-
-
aCSF Preparation: Prepare and oxygenate (95% O2 / 5% CO2) aCSF. A typical composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm) using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Recording and Antagonist Application:
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF.
-
Establish a baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or excitatory postsynaptic currents, EPSCs).
-
Prepare the working solution by diluting the this compound and D-AP5 stock solutions into the aCSF to the final desired concentrations (e.g., 10 µM this compound and 50 µM D-AP5).[15][16]
-
Switch the perfusion to the aCSF containing this compound and AP5.
-
Allow 10-15 minutes for the drugs to fully perfuse the slice and establish a stable blockade.
-
Confirm the blockade of glutamatergic transmission by observing the abolition of the evoked synaptic responses.
-
Protocol 2: In Vitro Cell Culture Applications
This protocol describes the use of this compound and AP5 in cultured neurons to block iGluR activity for various assays.
Materials:
-
Cultured neurons (primary or cell lines)
-
Neuronal culture medium or appropriate experimental buffer (e.g., Tyrode's solution)
-
This compound
-
D-AP5
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation: Prepare sterile-filtered stock solutions of this compound and D-AP5 as described in Protocol 1.
-
Treatment Medium Preparation: Aseptically dilute the stock solutions into pre-warmed culture medium or experimental buffer to the final working concentrations.
-
Cell Treatment:
-
Aspirate the existing medium from the neuronal cultures.
-
Gently wash the cells with pre-warmed buffer.
-
Add the treatment medium containing this compound and AP5 to the cells.[15][17]
-
Incubate the cells for the desired duration. For acute blockade, a pre-incubation of 15-30 minutes is typically sufficient. For chronic blockade studies, the antagonists can be included in the culture medium for extended periods.[17][18]
-
-
Downstream Analysis: Proceed with the planned experiment, such as calcium imaging, immunocytochemistry, or biochemical assays, in the continued presence of the antagonists.
Experimental Workflow
The following diagram outlines a general workflow for experiments involving the blockade of iGluRs with this compound and AP5.
Caption: A generalized experimental workflow for utilizing this compound and AP5.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Blockade of Synaptic Transmission | Insufficient antagonist concentration. | Increase the concentration of this compound and/or AP5. Perform a concentration-response curve to determine the optimal concentrations for your preparation. |
| Inadequate perfusion/incubation time. | Extend the duration of antagonist application to ensure complete diffusion into the tissue or access to the cells. | |
| Degradation of antagonists. | Prepare fresh stock and working solutions. Ensure proper storage of stock solutions at -20°C. | |
| Off-Target Effects | Antagonist concentrations are too high. | Use the lowest effective concentrations as determined by a dose-response analysis. Be aware that high concentrations of this compound can affect NMDA receptors.[7][9][10][11] |
| Non-specific effects on neuronal health. | Ensure the final concentration of the solvent (e.g., DMSO for this compound) is low (typically <0.1%) and does not affect the experimental outcome. | |
| Precipitation of this compound in Aqueous Solution | Poor solubility of the free acid form. | Use this compound disodium (B8443419) salt for better solubility in aqueous buffers. If using the free acid, ensure the pH of the solution is neutral to slightly alkaline. |
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. AP5 - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 10. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Glutamate Receptor Activity Is Required for Normal Development of Tectal Cell Dendrites In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Calcium hyperexcitability in neurons cultured with glutamate receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recovery of network-driven glutamatergic activity in rat hippocampal neurons during chronic glutamate receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravitreal Injection of CNQX in Electroretinogram (ERG) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a competitive AMPA/kainate receptor antagonist, in electroretinogram (ERG) studies. Intravitreal injection of this compound is a powerful technique to selectively block the activity of OFF bipolar and horizontal cells, thereby allowing for the isolation and study of ON pathway responses in the retina.
Introduction
This compound is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system, including the retina.[1] In the outer plexiform layer of the retina, photoreceptors continuously release glutamate in the dark. This glutamate signal is received by bipolar cells, which are broadly classified into ON and OFF types. OFF bipolar cells are depolarized by glutamate via AMPA and kainate receptors.[2] Therefore, this compound is frequently utilized in retinal electrophysiology to obstruct the responses of these OFF bipolar cells.[1]
By administering this compound via intravitreal injection, researchers can effectively silence the OFF pathway contribution to the ERG waveform. This pharmacological dissection is invaluable for investigating the function of the ON pathway in both healthy and diseased retinas. The primary observable effects on the photopic ERG are a substantial suppression of the d-wave (generated by OFF bipolar cells) and a significant enhancement of the b-wave, which primarily reflects the activity of ON bipolar cells.
Data Presentation
Table 1: Representative Scotopic ERG Waveform Parameters Before and After Intravitreal this compound Injection in Rats
| Parameter | Baseline (Mean ± SD) | After this compound Injection (Mean ± SD) | Percentage Change |
| a-wave Amplitude (µV) | -250 ± 30 | -245 ± 28 | ~ -2% |
| a-wave Latency (ms) | 14 ± 2 | 14 ± 2 | 0% |
| b-wave Amplitude (µV) | 600 ± 50 | 750 ± 60 | ~ +25% |
| b-wave Latency (ms) | 45 ± 5 | 45 ± 5 | 0% |
Table 2: Representative Photopic ERG Waveform Parameters Before and After Intravitreal this compound Injection in Rats
| Parameter | Baseline (Mean ± SD) | After this compound Injection (Mean ± SD) | Percentage Change |
| a-wave Amplitude (µV) | -50 ± 10 | -48 ± 9 | ~ -4% |
| a-wave Latency (ms) | 8 ± 1 | 8 ± 1 | 0% |
| b-wave Amplitude (µV) | 150 ± 20 | 225 ± 25 | ~ +50% |
| b-wave Latency (ms) | 30 ± 4 | 30 ± 4 | 0% |
| d-wave Amplitude (µV) | 100 ± 15 | < 10 | ~ -90% |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravitreal Injection
Materials:
-
6-cyano-7-nitroquinoxaline-2,3-dione (this compound) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Dissolving this compound: this compound is poorly soluble in aqueous solutions. First, dissolve this compound powder in a minimal amount of DMSO to create a concentrated stock solution.
-
Dilution: Based on the desired final concentration (e.g., 200 µM), dilute the this compound/DMSO stock solution in sterile PBS or saline.[3] Ensure the final concentration of DMSO is minimal (ideally less than 1%) to avoid solvent-induced retinal toxicity.
-
Sterilization: Sterilize the final this compound solution by passing it through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
Storage: Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.
Protocol 2: Intravitreal Injection in Rats
Materials:
-
Adult rat (e.g., Sprague-Dawley)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Mydriatic agent (e.g., 1% tropicamide)
-
30-gauge needle
-
Glass micropipette with a fine tip or a Hamilton syringe
-
Micropipette puller (optional, for making glass micropipettes)
-
Stereotaxic apparatus or a custom holder to stabilize the animal's head
-
Antibiotic ointment
Procedure:
-
Animal Preparation: Anesthetize the rat with an intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Pupil Dilation: Instill one drop of a mydriatic agent into the eye to be injected to achieve full pupil dilation.
-
Anesthesia and Positioning: Apply a drop of topical anesthetic to the cornea. Position the animal securely in a stereotaxic apparatus or head holder to prevent movement during the injection.
-
Scleral Puncture: Using a 30-gauge needle, create a small puncture hole in the superior nasal sclera, approximately 1.5-2 mm posterior to the limbus.
-
Injection: Carefully insert the tip of the glass micropipette or Hamilton syringe through the puncture hole at a 45-degree angle, pointing towards the center of the vitreous cavity to avoid lens and retinal damage.
-
Volume Administration: Slowly inject the desired volume of this compound solution (typically 2-5 µL) into the vitreous.
-
Withdrawal and Post-Procedure Care: Hold the needle in place for a few seconds after injection to prevent reflux, then slowly withdraw it. Apply a small amount of antibiotic ointment to the injection site to prevent infection.
-
Recovery: Place the animal on a heating pad to maintain body temperature during recovery from anesthesia.
Protocol 3: Electroretinogram (ERG) Recording
Materials:
-
ERG recording system (e.g., Ganzfeld dome, amplifiers, data acquisition software)
-
Corneal electrode (e.g., gold loop or DTL fiber)
-
Reference electrode (subcutaneous needle)
-
Ground electrode (subcutaneous needle)
-
Gonioscopic methylcellulose (B11928114) solution
-
Heating pad
Procedure:
-
Dark Adaptation: Dark-adapt the animal for at least 12 hours prior to scotopic ERG recording. All subsequent procedures should be performed under dim red light.
-
Anesthesia and Electrode Placement: Anesthetize the animal as described in Protocol 2. Place the ground electrode subcutaneously in the tail or hind leg and the reference electrode subcutaneously in the forehead.
-
Corneal Electrode: Place a drop of methylcellulose solution on the cornea and position the corneal electrode, ensuring good contact.
-
Positioning: Place the animal on a heating pad inside the Ganzfeld dome, with the eye aligned with the stimulus source.
-
Scotopic ERG: Record scotopic ERGs in response to a series of increasing flash intensities. A typical protocol might include flashes of -3.0, -2.0, -1.0, 0.0, and 1.0 log cd·s/m².
-
Light Adaptation: Light-adapt the animal for 10 minutes to a standard background illumination (e.g., 30 cd/m²).
-
Photopic ERG: Record photopic ERGs in response to a series of increasing flash intensities against the background illumination.
-
Data Analysis: Analyze the recorded waveforms to determine the amplitude and latency of the a-wave and b-wave. The a-wave is measured from the baseline to the trough of the negative deflection, and the b-wave is measured from the trough of the a-wave to the peak of the positive deflection.
Visualizations
Retinal Signaling Pathway: Glutamate Transmission at the Photoreceptor-Bipolar Cell Synapse
Caption: Glutamate signaling at the photoreceptor-bipolar cell synapse.
Experimental Workflow for this compound ERG Studies
Caption: Experimental workflow for assessing this compound effects on ERG.
Logical Relationship of this compound Action on Retinal Pathways
Caption: this compound selectively inhibits the OFF pathway in the retina.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bipolar cells use kainate and AMPA receptors to filter visual information into separate channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of voltage-gated sodium channels to the b-wave of the mammalian flash electroretinogram - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CNQX Infusion into the Entorhinal Cortex
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) infusions into the entorhinal cortex. This compound is a potent competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it a valuable tool for investigating the role of fast excitatory glutamatergic neurotransmission in this critical brain region.[1][2] The entorhinal cortex is a key structure in learning, memory, and spatial navigation, serving as a major interface between the hippocampus and the neocortex. By selectively blocking AMPA/kainate receptors, researchers can elucidate the specific contributions of this signaling pathway to various cognitive functions and explore its potential as a therapeutic target for neurological and psychiatric disorders.
Mechanism of Action
This compound competitively antagonizes AMPA and kainate receptors, thereby blocking the influx of sodium ions and subsequent depolarization of the postsynaptic neuron in response to glutamate (B1630785) binding.[1] This action effectively inhibits the fast component of excitatory postsynaptic potentials (EPSPs). While highly selective for AMPA/kainate receptors, it's worth noting that at higher concentrations, this compound can also exhibit some non-competitive antagonism at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.
Data Presentation: Quantitative Effects of this compound Infusion
The following tables summarize the quantitative data from studies investigating the effects of this compound infusion into the entorhinal cortex on behavioral and electrophysiological outcomes.
Table 1: Behavioral Effects of Intra-Entorhinal Cortex this compound Infusion in Rodents
| Behavioral Task | Species | This compound Dose (per side) | Key Finding | Quantitative Result | Citation |
| Step-Down Inhibitory Avoidance | Rat | 0.5 µg | Blockade of memory expression | Significant decrease in retention latency compared to vehicle. | [1] |
| Habituation to a Novel Environment | Rat | 1.0 µg | Blockade of memory expression | Significant reduction in habituation (increased exploration time) during the test session compared to vehicle. | [2] |
| Fear Conditioning (Contextual) | Mouse | Data not available | N/A | Studies show freezing percentages in control mice can range from ~40-65% depending on the paradigm. This compound is expected to reduce this. | [3][4][5] |
| Novel Object Recognition | Rat | Data not available | N/A | A significant reduction in the discrimination index is expected. Control animals typically show a discrimination index significantly above chance (0.5). | [6] |
Note: While specific quantitative data for this compound infusion in the entorhinal cortex for fear conditioning and novel object recognition were not found in the immediate search, the expected outcomes are based on the known function of the entorhinal cortex in these tasks and the mechanism of this compound.
Table 2: Electrophysiological Effects of this compound
| Preparation | Measurement | This compound Concentration | Key Finding | Quantitative Result | Citation |
| Leech T-to-S synapse | Electrical EPSP | 20 µM | Reduction of the electrical component of the synapse | Approximately 40% reduction in the T-to-S electrical EPSP. |
Note: While this data is from a leech model, it demonstrates the potent effect of this compound on synaptic transmission. Specific quantitative electrophysiological data for in vivo this compound infusion in the entorhinal cortex requires further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound infusion into the entorhinal cortex.
Protocol 1: Stereotaxic Cannula Implantation Surgery (Rat/Mouse)
Objective: To surgically implant a guide cannula targeting the entorhinal cortex for subsequent microinfusion of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula (26-gauge) and dummy cannula
-
Dental cement
-
Surgical screws
-
Suturing material
-
Analgesics and antibiotics
-
Animal brain atlas (for stereotaxic coordinates)
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal using isoflurane (B1672236) (5% for induction, 1-2% for maintenance). Administer a pre-operative analgesic as per institutional guidelines.
-
Surgical Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Clean the surgical area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Determine Stereotaxic Coordinates: Using a rodent brain atlas, determine the coordinates for the entorhinal cortex relative to bregma.
-
Rat: Approximately 7.0-8.0 mm posterior to bregma, 4.5-5.5 mm lateral to the midline, and 4.0-5.0 mm ventral from the skull surface.
-
Mouse: Approximately 3.0-3.5 mm posterior to bregma, 3.0-3.5 mm lateral to the midline, and 2.5-3.0 mm ventral from the skull surface.
-
-
Craniotomy: Drill a small hole at the determined coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the target depth.
-
Securing the Cannula: Anchor the cannula to the skull using dental cement and surgical screws.
-
Closure and Post-operative Care: Insert the dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision. Administer post-operative analgesics and antibiotics as required. Allow the animal to recover for at least one week before any behavioral testing or infusions.
Protocol 2: this compound Microinfusion
Objective: To deliver a precise volume of this compound solution into the entorhinal cortex of a conscious animal.
Materials:
-
This compound disodium (B8443419) salt (water-soluble)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline (0.9%) as the vehicle
-
Microinfusion pump
-
Internal infusion cannula (33-gauge) connected to tubing and a syringe
-
Handling and restraint apparatus for the animal
Procedure:
-
Drug Preparation: Prepare the this compound solution by dissolving this compound disodium salt in the vehicle to the desired concentration (e.g., 0.5 µg/µL or 1.0 µg/µL). Filter-sterilize the solution.
-
Animal Handling: Gently handle and habituate the animal to the infusion procedure for several days prior to the experiment.
-
Infusion Setup: Fill the infusion syringe with the this compound solution, ensuring no air bubbles are in the tubing or cannula.
-
Infusion: Gently restrain the animal and remove the dummy cannula. Insert the internal infusion cannula, which should extend slightly beyond the tip of the guide cannula.
-
Delivery: Infuse the desired volume (typically 0.5-1.0 µL per side) at a slow rate (e.g., 0.25-0.5 µL/min) to allow for diffusion and minimize tissue damage.
-
Post-Infusion: Leave the infusion cannula in place for an additional 1-2 minutes to allow for diffusion of the drug away from the cannula tip.
-
Recovery: Gently remove the infusion cannula and replace the dummy cannula. Return the animal to its home cage.
-
Behavioral Testing: Conduct behavioral testing at the appropriate time point post-infusion (e.g., 10 minutes before the test session).
Protocol 3: Behavioral Testing - Novel Object Recognition (NOR)
Objective: To assess recognition memory, which is dependent on the integrity of the entorhinal cortex.
Procedure:
-
Habituation: Habituate the animal to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes per day for 2-3 days in the absence of any objects.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Testing Phase: Infuse this compound or vehicle into the entorhinal cortex 10 minutes before the test. Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above 0 indicates a preference for the novel object and intact recognition memory.
Protocol 4: Behavioral Testing - Contextual Fear Conditioning
Objective: To assess fear memory associated with a specific context, a process in which the entorhinal cortex plays a crucial role.
Procedure:
-
Training (Conditioning): Place the animal in the conditioning chamber. After a baseline period (e.g., 2 minutes), deliver a series of footshocks (e.g., 2-3 shocks, 0.5-0.7 mA, 1-2 seconds) paired with the context.
-
Retention Interval: Return the animal to its home cage for a retention interval (e.g., 24 hours).
-
Testing Phase: Infuse this compound or vehicle into the entorhinal cortex 10 minutes before the test. Place the animal back into the conditioning chamber (the context) without delivering any shocks.
-
Data Analysis: Record the animal's behavior and score the percentage of time spent freezing. A significant reduction in freezing behavior in the this compound group compared to the vehicle group indicates an impairment in the expression of contextual fear memory.
Visualization of Signaling Pathways and Workflows
References
- 1. This compound infused into entorhinal cortex blocks memory expression, and AMPA reverses the effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memory expression of habituation and of inhibitory avoidance is blocked by this compound infused into the entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The entorhinal cortex modulates trace fear memory formation and neuroplasticity in the mouse lateral amygdala via cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The entorhinal cortex modulates trace fear memory formation and neuroplasticity in the mouse lateral amygdala via cholecystokinin | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Lateral Entorhinal Cortex is Critical for Novel Object-Context Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent CNQX precipitation in artificial cerebrospinal fluid (ACSF).
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the precipitation of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) in artificial cerebrospinal fluid (ACSF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive antagonist of non-NMDA glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors.[1][2][3] It is widely used in neuroscience research to block excitatory synaptic transmission mediated by these receptors.[4][5] At higher concentrations, it can also act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex.[2][6][7]
Q2: Why does this compound precipitate when added to ACSF?
This compound is sparingly soluble in aqueous solutions like ACSF.[1] Its low solubility is the primary reason for precipitation, especially when attempting to prepare solutions at higher concentrations or when proper dissolution techniques are not followed.
Q3: What is the recommended method for dissolving this compound for use in ACSF?
The most effective method is to first prepare a concentrated stock solution of this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] This stock solution can then be diluted to the final working concentration in the ACSF. This two-step process ensures the this compound is fully dissolved before being introduced to the aqueous environment of the ACSF.
Q4: Can I dissolve this compound directly into ACSF?
Directly dissolving this compound into ACSF is not recommended. Due to its poor aqueous solubility, this often results in incomplete dissolution and precipitation, leading to an inaccurate final concentration of the antagonist in your experiment.
Q5: How should I prepare and store this compound solutions?
This compound is supplied as a crystalline solid that is stable for years when stored at -20°C.[1]
-
Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO or DMF.[1][6] These stock solutions are stable for at least one month when stored at -20°C.[6][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
-
Aqueous Solutions: ACSF containing this compound should be prepared fresh on the day of the experiment.[7] Storing the final aqueous solution for more than one day is not recommended as the this compound can precipitate out of solution over time.[1]
Q6: Are there more water-soluble alternatives to standard this compound?
Yes, this compound disodium (B8443419) salt is a more water-soluble version of the antagonist.[7] It can be a suitable alternative if you need to avoid using organic solvents like DMSO in your experiments or if you require a higher final concentration in ACSF.
Data Presentation
The following tables summarize key quantitative data for working with this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
|---|---|---|
| DMSO | ~5 - 46 mg/mL (up to 100 mM) | [1][2][3][4][6] |
| DMF | ~12 mg/mL | [1] |
| Water / Aqueous Buffer | Sparingly soluble / Insoluble | [1][4][6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |[1] |
Note: The wide range in reported DMSO solubility may be due to differences in purity, hydration state, and the use of fresh versus moisture-absorbing DMSO.[6]
Table 2: Comparison of this compound and this compound Disodium Salt
| Feature | This compound | This compound Disodium Salt | Source(s) |
|---|---|---|---|
| Molecular Weight | ~232.16 g/mol | ~276.12 g/mol | [2] |
| Primary Solvent | DMSO or DMF | Water | [1] |
| Water Solubility | Very low | ~10 mM (~2.76 mg/mL) |
| Common Use | General electrophysiology | When avoiding organic solvents is critical |[7] |
Table 3: Typical Experimental Working Concentrations of this compound
| Application | Typical Concentration | Source(s) |
|---|---|---|
| AMPA Receptor Blockade | 10 µM | [7] |
| Inhibition of Synaptic Transmission | 10 - 25 µM |[5][8][9] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Competitive antagonism of AMPA/Kainate receptors by this compound.
Experimental Workflow for this compound-ACSF Preparation```dot
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound blocks acidic amino acid induced depolarizations and synaptic components mediated by non-NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 8. This compound and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of CNQX on NMDA Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CNQX on NMDA receptors. All information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound (6-cyano-7-nitroquinoxaline-2,3-dione) is a competitive antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors.[1][2][3] It is widely used in neuroscience research to block the fast component of excitatory synaptic transmission mediated by these receptors.
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is its antagonism of the NMDA receptor at the glycine (B1666218) modulatory site.[1][4][5] This means that at certain concentrations, this compound can inhibit NMDA receptor function, which can confound experimental results where selective blockade of AMPA/kainate receptors is desired.
Q3: At what concentrations does this compound affect NMDA receptors?
The inhibitory effect of this compound on NMDA receptors is concentration-dependent. While it is a potent AMPA/kainate receptor antagonist with IC50 values in the sub-micromolar to low micromolar range, its IC50 for the glycine site of the NMDA receptor is significantly higher, typically around 25 µM.[1][3] However, effects can be observed at lower concentrations depending on the experimental conditions.
Q4: How does the concentration of glycine in my experiment affect the off-target effects of this compound on NMDA receptors?
The antagonistic effect of this compound at the NMDA receptor glycine site is competitive.[6] This means that the level of inhibition by this compound is dependent on the concentration of glycine in the extracellular medium. Higher concentrations of glycine can outcompete this compound for the binding site and reduce its inhibitory effect on NMDA receptors.[6][7] Conversely, in experimental conditions with low glycine concentrations, the off-target effects of this compound on NMDA receptors will be more pronounced.
Troubleshooting Guide
This guide provides solutions to common problems that may arise due to the off-target effects of this compound on NMDA receptors.
Problem 1: Incomplete blockade of synaptic transmission with this compound.
Symptoms:
-
You apply a concentration of this compound that should fully block AMPA/kainate receptors, but a residual synaptic current remains.
-
This residual current has a slow decay kinetic, characteristic of NMDA receptor-mediated currents.
Possible Cause: The remaining current is likely mediated by NMDA receptors, and the this compound you have applied is also partially inhibiting these receptors. This is especially likely if you are working in a low-magnesium recording solution which facilitates NMDA receptor activation.
Solutions:
-
Confirm the identity of the residual current: Apply a specific NMDA receptor antagonist, such as D-AP5, in the presence of this compound. If the residual current is blocked by D-AP5, it confirms its NMDA receptor origin.
-
Increase glycine concentration: If you suspect this compound is acting on the glycine site, increasing the concentration of glycine in your recording solution (e.g., to 10-100 µM) may help to outcompete this compound and restore NMDA receptor function.[6][7]
-
Use a more selective antagonist: Consider using an alternative AMPA/kainate receptor antagonist with a better selectivity profile (see Table 2).
Problem 2: Unexpected effects on NMDA receptor-dependent long-term potentiation (LTP).
Symptoms:
-
You are trying to induce LTP that is known to be NMDA receptor-dependent, but the magnitude of potentiation is reduced or absent when this compound is present during the induction protocol (even though it's washed out before recording the potentiated response).
Possible Cause: this compound, by acting on the NMDA receptor's glycine site, may be interfering with the induction of LTP, which is critically dependent on NMDA receptor activation.
Solutions:
-
Control for glycine levels: Ensure that your experimental buffer contains a saturating concentration of glycine to minimize the competitive antagonism by this compound at the NMDA receptor.
-
Limit this compound exposure: Apply this compound for the shortest duration necessary to block AMPA/kainate receptors and ensure complete washout before LTP induction.
-
Alternative antagonists: Use a more selective non-NMDA receptor antagonist like NBQX or GYKI 52466, which have a lower affinity for the NMDA receptor glycine site.
Problem 3: Difficulty interpreting results in experiments with complex synaptic pharmacology.
Symptoms:
-
You are using a cocktail of drugs, including this compound, and are getting results that are difficult to interpret.
Possible Cause: The off-target effects of this compound on NMDA receptors are creating a confounding variable.
Solutions:
-
Simplify the pharmacology: If possible, design your experiment to use the minimum number of antagonists required.
-
Perform control experiments: Systematically test the effect of each drug, including this compound, on isolated AMPA and NMDA receptor-mediated currents to understand their individual contributions in your specific preparation.
-
Consult the literature: Be aware of the known interactions of the drugs you are using.
Quantitative Data Summary
| Receptor | Ligand | IC50 (µM) | Notes |
| AMPA Receptor | This compound | 0.3 - 0.4 | Competitive antagonist.[1][8] |
| Kainate Receptor | This compound | 1.5 - 4.0 | Competitive antagonist.[1][8] |
| NMDA Receptor (Glycine Site) | This compound | ~25 | Competitive antagonist.[1][3] |
| Alternative AMPA/Kainate Receptor Antagonists | Mechanism | Selectivity Notes |
| NBQX | Competitive AMPA/Kainate antagonist | More selective for AMPA over kainate receptors compared to this compound.[1] Lower affinity for the NMDA receptor glycine site than this compound. |
| GYKI 52466 | Non-competitive AMPA receptor antagonist | Highly selective for AMPA receptors with little to no effect on kainate or NMDA receptors. Acts at a different site than the glutamate binding site. |
Experimental Protocols
Protocol 1: Electrophysiological Assessment of this compound Off-Target Effects on NMDA Receptor Currents
Objective: To determine the concentration-dependent effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
Methodology:
-
Preparation: Prepare cultured neurons or acute brain slices from the brain region of interest.
-
Recording Setup: Use whole-cell patch-clamp electrophysiology.
-
Solution Composition:
-
External Solution: Artificial cerebrospinal fluid (aCSF) containing a low concentration of MgCl2 (e.g., 0.1 mM) to relieve the voltage-dependent Mg2+ block of NMDA receptors. Include a GABAA receptor antagonist (e.g., picrotoxin) to block inhibitory currents.
-
Internal Solution: A standard cesium-based internal solution to block potassium channels and improve voltage clamp.
-
-
Procedure: a. Hold the cell at a negative potential (e.g., -70 mV) to record AMPA receptor-mediated currents and at a positive potential (e.g., +40 mV) to record NMDA receptor-mediated currents. b. To isolate NMDA receptor currents, first apply a saturating concentration of an AMPA/kainate receptor agonist (e.g., AMPA or kainate) to confirm receptor presence. c. Apply a specific NMDA receptor agonist (e.g., NMDA) along with a co-agonist (glycine or D-serine). d. Once a stable NMDA receptor-mediated current is established, apply increasing concentrations of this compound to the bath. e. To confirm that the effect of this compound is at the glycine site, perform the same experiment in the presence of a high concentration of exogenous glycine (e.g., 100 µM). A rightward shift in the this compound dose-response curve would indicate competitive antagonism at the glycine site.
-
Data Analysis: Measure the peak or steady-state amplitude of the NMDA receptor-mediated current at each this compound concentration. Plot the normalized current amplitude as a function of this compound concentration to determine the IC50.
Protocol 2: Radioligand Binding Assay to Determine this compound Affinity for the NMDA Receptor Glycine Site
Objective: To quantify the binding affinity of this compound to the strychnine-insensitive glycine binding site of the NMDA receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., cortex or hippocampus).
-
Radioligand: Use a radiolabeled ligand that specifically binds to the glycine site, such as [3H]glycine or [3H]MDL 105,519.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) at physiological pH.
-
Procedure: a. Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. b. Non-specific binding is determined in the presence of a saturating concentration of a known glycine site ligand (e.g., unlabeled glycine or 7-chlorokynurenic acid). c. After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters. d. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: a. Measure the radioactivity trapped on the filters using liquid scintillation counting. b. Subtract non-specific binding from total binding to obtain specific binding. c. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the glycine binding site.
Visualizations
Caption: NMDA Receptor signaling and this compound off-target interaction.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow to confirm this compound off-target effects.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses | Semantic Scholar [semanticscholar.org]
- 6. The contribution of AMPA and NMDA receptors to graded bursting activity in the hippocampal CA1 region in an acute in vitro model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA and NMDA currents show different short-term depression in the dorsal lateral geniculate nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CNQX-Induced Increase in Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who encounter an unexpected increase in spontaneous inhibitory postsynaptic currents (sIPSCs) when using CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
| Issue / Question | Possible Cause & Explanation | Recommended Action |
| Why is the frequency of my sIPSCs increasing after applying this compound, an AMPA/kainate receptor antagonist? | This is a known off-target effect of this compound.[1][2][3][4] The increase in sIPSC frequency is not due to the blockade of ionotropic glutamate (B1630785) receptors but rather a direct depolarization of GABAergic interneurons by this compound.[2][4][5] This depolarization can lead to action potential firing in these interneurons, thereby increasing GABA release and sIPSC frequency in the recorded neuron.[2][3][5] This effect has been observed in various brain regions, including the hippocampus and cerebellum.[1][2][4] | - Be aware that this is a documented phenomenon and not necessarily an artifact of your specific experimental setup. - To confirm that the effect is action potential-dependent, apply tetrodotoxin (B1210768) (TTX), a sodium channel blocker. The this compound-induced increase in sIPSC frequency should be abolished by TTX.[2][3] - Consider using alternative non-NMDA receptor antagonists that do not exhibit this effect, such as GYKI 52466 or NS-102.[1] |
| Is the this compound-induced increase in sIPSCs dependent on AMPA or kainate receptor antagonism? | No, this effect is independent of this compound's action on AMPA and kainate receptors.[1][3] Studies have shown that other broad-spectrum glutamate antagonists like kynurenate do not produce the same effect.[1][2] Furthermore, selective AMPA receptor antagonists (e.g., GYKI 52466) or kainate receptor antagonists (e.g., NS-102) do not increase sIPSC frequency.[1] | - Do not assume that the observed increase in inhibition is a network effect resulting from blocking excitatory transmission. - When interpreting your data, consider this direct excitatory action of this compound on a subpopulation of interneurons. |
| Are other quinoxaline (B1680401) derivatives also known to cause this effect? | Yes, some structurally related quinoxaline derivatives, such as DNQX and NBQX, have also been reported to increase sIPSC frequency, though their effects can vary.[1][6] However, NBQX has been shown in some studies to not alter the membrane potential of certain neurons.[6] | - If you are using other quinoxaline-based antagonists, be aware that they may also have similar off-target effects. - It is crucial to consult the literature for the specific compound you are using and the brain region you are studying. |
| Does this compound affect the amplitude of sIPSCs? | Generally, this compound has been reported to increase the frequency of sIPSCs without significantly changing their amplitude.[5] This is consistent with a presynaptic mechanism involving an increased probability of GABA release from interneurons. | - Analyze both the frequency and amplitude of your sIPSCs. A change primarily in frequency supports a presynaptic mechanism of action. |
| Could the solvent for this compound be causing this effect? | While it is always good practice to run vehicle controls, the increase in sIPSC frequency is a known pharmacological effect of this compound itself and not typically caused by the solvent (e.g., DMSO).[5] | - Always include a vehicle control in your experiments to rule out any effects of the solvent. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the proposed mechanism for the this compound-induced increase in sIPSC frequency? | The leading hypothesis is that this compound directly depolarizes a subpopulation of GABAergic interneurons.[2][4][5] This depolarization is sufficient to bring the interneurons to their firing threshold, leading to an increase in action potential-dependent GABA release and a subsequent increase in sIPSC frequency in postsynaptic neurons.[2][3][5] This action is independent of its well-known role as an AMPA/kainate receptor antagonist.[1][3] |
| In which brain regions has this phenomenon been observed? | The this compound-induced increase in sIPSC frequency has been documented in several brain regions, most notably the hippocampus (CA1 and CA3 regions, dentate gyrus) and the cerebellum.[1][2][4][5] |
| What concentrations of this compound are typically associated with this effect? | This effect is observed at concentrations commonly used to block AMPA/kainate receptors, typically in the range of 10-20 µM.[6] |
| How can I experimentally verify that the observed increase in sIPSCs is due to the off-target effect of this compound? | The most direct way is to apply tetrodotoxin (TTX). Since the effect is dependent on the firing of action potentials in interneurons, blocking voltage-gated sodium channels with TTX will prevent the this compound-induced increase in sIPSC frequency.[2][3] |
| Are there alternative antagonists I can use to block excitatory transmission without affecting sIPSCs? | Yes, researchers have found that other non-NMDA receptor antagonists do not produce this effect. For example, GYKI 52466 (a selective AMPA receptor antagonist) and NS-102 (a kainate receptor antagonist) have been shown not to increase sIPSC frequency.[1] Kynurenic acid, a broad-spectrum glutamate receptor antagonist, also does not appear to share this effect.[1][2] |
| Does this compound have any other off-target effects? | Besides its effect on sIPSCs, this compound can also act as an antagonist at the glycine (B1666218) site of NMDA receptors, although this is a separate mechanism from the increase in GABAergic transmission.[7] |
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies.
Table 1: Effects of this compound and Other Antagonists on sIPSC Frequency
| Compound | Concentration | Brain Region | Effect on sIPSC Frequency | Reference |
| This compound | 10-20 µM | Hippocampus, Cerebellum | Increase | [1][2][4][6] |
| DNQX | Not specified | Cerebellum | Increase | [1] |
| NBQX | 20 µM | Thalamus (TRN) | No change in membrane potential | [6] |
| Kynurenic Acid | Not specified | Hippocampus, Cerebellum | No Increase | [1][2] |
| GYKI 52466 | Not specified | Cerebellum | No Increase | [1] |
| NS-102 | Not specified | Cerebellum | No Increase | [1] |
| D-AP5 | Not specified | Cerebellum | No Increase | [1] |
| 7-ClK | Not specified | Cerebellum | No Increase | [1] |
Table 2: Effect of this compound on Neuronal Membrane Properties
| Neuron Type | Brain Region | This compound Concentration | Effect on Membrane Potential | Reference |
| GABAergic Interneurons | Hippocampus (CA3) | Not specified | Depolarization | [2] |
| GABAergic Interneurons | Hippocampus (CA1) | Not specified | Depolarization to firing threshold | [5] |
| Hilar Interneurons | Hippocampus (Dentate Gyrus) | Not specified | Increased resting potential | [4] |
| TRN Neurons | Thalamus | 20 µM | Depolarization (average 5.0 ± 2.2 mV) | [6] |
| VB Relay Neurons | Thalamus | 20 µM | Negligible effect (average 0.7 ± 0.3 mV) | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of sIPSCs
This protocol is a generalized procedure based on methodologies described in the cited literature for recording sIPSCs.
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and decapitate, following approved institutional animal care protocols.[5][6]
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution.[6]
-
Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cerebellum) using a vibratome.
-
Transfer slices to a holding chamber with aCSF saturated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature or 32-34°C.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (3-6 MΩ) for whole-cell recordings.
-
-
Internal and External Solutions:
-
Internal Solution (for recording sIPSCs): A high chloride internal solution is used to increase the driving force for GABA-A receptor-mediated currents, causing them to appear as inward currents at a holding potential of -70 mV. A typical composition (in mM) is: 120 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, adjusted to pH 7.2-7.3 with CsOH.[5]
-
External Solution (aCSF): A typical composition (in mM) is: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10-25 glucose, saturated with 95% O2 / 5% CO2.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on the target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Record a stable baseline of sIPSC activity for several minutes.
-
Bath-apply this compound at the desired concentration (e.g., 10-20 µM).
-
Continue recording to observe the effect of this compound on sIPSC frequency and amplitude.
-
For washout experiments, switch the perfusion back to the control aCSF.
-
To confirm the action potential dependency, co-apply TTX (e.g., 0.5-1 µM) with this compound.
-
Visualizations
Caption: Proposed pathway for this compound-induced increase in sIPSC frequency.
Caption: Experimental workflow for investigating this compound effects on sIPSCs.
References
- 1. This compound increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases spontaneous inhibitory input to CA3 pyramidal neurones in neonatal rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Cyano-7-nitroquinoxaline-2,3-dione (this compound) increases GABAA receptor-mediated spontaneous postsynaptic currents in the dentate granule cells of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharm.emory.edu [pharm.emory.edu]
- 6. Selective Excitatory Actions of DNQX and this compound in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CNQX concentration to avoid non-specific effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and avoid non-specific effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] It is widely used to block the fast component of excitatory synaptic transmission mediated by these non-NMDA receptors.[3]
Q2: Does this compound have any effects on NMDA receptors?
A2: Yes, this compound also acts as a weak antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, though with a lower potency than for AMPA/kainate receptors.[2][3][4] This can be a source of non-specific effects, particularly at higher concentrations.[3]
Q3: What are the recommended working concentrations for this compound?
A3: For complete blockade of AMPA receptors in in vitro preparations such as cortical neurons, a concentration of 10 µM is commonly used.[5][6] Significant reduction of both spontaneous and evoked excitatory postsynaptic currents (EPSCs) can be observed at concentrations as low as 1 µM.[5][6] For in vivo studies in rats, intraperitoneal doses have ranged from 0.75 to 6 mg/kg.[2][7]
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[8] For example, it is soluble in DMSO up to 100 mM. It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve this compound in DMSO or DMF and then dilute it with the aqueous buffer of choice.[8] The disodium (B8443419) salt of this compound is more soluble in water (up to 25-20 mM).[6] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to a year, but it is best to aliquot to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than a day.[8]
Troubleshooting Guide
Issue 1: I'm observing unexpected excitatory effects or changes in inhibitory synaptic transmission after applying this compound.
-
Possible Cause: this compound, along with other quinoxaline (B1680401) derivatives like NBQX and DNQX, has been shown to increase the frequency of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (sIPSCs) in the hippocampus and cerebellum.[9] This effect is independent of its blocking action on ionotropic glutamate (B1630785) receptors.[9]
-
Troubleshooting Steps:
-
Confirm the effect: To verify if the observed excitatory effect is due to this non-specific action, you can try using a broad-spectrum glutamate receptor antagonist like kynurenate. If the effect persists with kynurenate, it is likely not mediated by ionotropic glutamate receptors.[9]
-
Use a more selective antagonist: Consider using a more selective AMPA receptor antagonist, such as GYKI 52466 or GYKI 53655, which have not been reported to increase sIPSC frequency.[9]
-
Titrate the concentration: Determine the minimum effective concentration of this compound required to block AMPA/kainate receptors in your specific preparation to minimize potential off-target effects.
-
Issue 2: My results suggest that this compound is affecting NMDA receptor-mediated events.
-
Possible Cause: At higher concentrations, the antagonistic effect of this compound at the NMDA receptor's glycine site can become significant.[2][3][4]
-
Troubleshooting Steps:
-
Lower the this compound concentration: Use the lowest concentration of this compound that effectively blocks the AMPA/kainate receptor-mediated response you are studying.
-
Supplement with glycine: The inhibitory effect of this compound on NMDA-induced responses can be reversed by the addition of exogenous glycine.[4] Co-application of glycine may help to mitigate this non-specific effect.
-
Use a more selective NMDA receptor antagonist: To isolate NMDA receptor-mediated events, use a specific NMDA receptor antagonist like D-AP5 in conjunction with a lower concentration of this compound.
-
Issue 3: I am seeing effects of this compound on electrical synaptic transmission.
-
Possible Cause: Studies have shown that this compound can inhibit electrical synaptic transmission, an effect that may be mediated by the induction of AMPA receptor internalization, which in turn affects gap junction proteins.[10]
-
Troubleshooting Steps:
-
Be aware of the context: This effect has been observed in specific preparations like the leech nervous system.[10] Consider the possibility of such interactions in your experimental model.
-
Use alternative antagonists: A non-competitive AMPA receptor antagonist, GYKI 52466, did not affect the electrical component of synapses in the same study, suggesting it may be a suitable alternative if you need to avoid effects on electrical transmission.[10]
-
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 0.3 µM (300 nM) | AMPA Receptor | [1][2] |
| 1.5 µM (4 µM in another source) | Kainate Receptor | [1][2] | |
| 25 µM | NMDA Receptor (Glycine Site) | [2] | |
| Working Concentration (In Vitro) | 1 µM | Reduction of EPSCs in cortical neurons | [5][6] |
| 10 µM | Full blockade of AMPA receptors | [5][6] | |
| 20 µM | Used in tectal cell development studies | [11] | |
| 30 µM | Minimal effect on glutamate-induced Ca2+ rises in some neurons | [12] | |
| Solubility | ~5 mg/mL | DMSO | [8] |
| ~12 mg/mL | DMF | [8] | |
| ~0.5 mg/mL | 1:1 DMF:PBS (pH 7.2) | [8] | |
| 46 mg/mL (198.14 mM) | DMSO (fresh) | [2] | |
| 23.22 mg/mL (100 mM) | DMSO | ||
| Insoluble | Water, Ethanol | [2] | |
| 20-25 mM | Water (Disodium Salt) | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings to Measure EPSCs
This protocol is adapted from a study on mouse cortical neurons.[5]
-
Preparation: Prepare acute brain slices or neuronal cultures as per your standard laboratory procedure.
-
Recording Setup:
-
Use a whole-cell patch-clamp setup with appropriate internal and external solutions.
-
Hold the neuron at a membrane potential of -60 to -70 mV to be near the reversal potential for GABA-A currents.
-
-
Evoked EPSCs (eEPSCs):
-
Place a stimulating electrode (e.g., in layer II/III for cortical slices) to evoke synaptic responses.
-
Deliver a single square pulse (e.g., 150 µs) every 10 seconds at an intensity that elicits a reliable EPSC.
-
Record baseline eEPSCs for a stable period.
-
Perfuse with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 5 minutes at each concentration until complete inhibition is observed.
-
-
Spontaneous EPSCs (sEPSCs):
-
In the absence of stimulation, record spontaneous synaptic activity for a defined period (e.g., 10 seconds) before and after the application of this compound.
-
-
Analysis: Measure the amplitude and frequency of eEPSCs and sEPSCs before, during, and after this compound application to determine its inhibitory effect.
Protocol 2: Cytotoxicity Assay (LDH Release)
This protocol is based on a study investigating neurotoxicity in SH-SY5Y cells.[13]
-
Cell Culture: Plate SH-SY5Y cells or another relevant cell line in a multi-well plate and grow to the desired confluency.
-
Treatment:
-
Induce neurotoxicity using a known agent (e.g., trimethyltin, TMT).
-
In parallel wells, co-treat cells with the neurotoxin and varying concentrations of this compound. Include control groups with no treatment, neurotoxin only, and this compound only.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
LDH Measurement:
-
Collect the cell culture supernatant.
-
Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the supernatant, which is an indicator of cell death.
-
Follow the manufacturer's instructions for the assay.
-
-
Analysis: Compare the LDH release in the different treatment groups to determine if this compound has a protective or cytotoxic effect.
Visualizations
Caption: this compound signaling pathway diagram.
Caption: Troubleshooting workflow for this compound non-specific effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 6. This compound disodium salt | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 7. The effect of this compound on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate Receptor Activity Is Required for Normal Development of Tectal Cell Dendrites In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Washout Kinetics of CNQX in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CNQX in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1][2][3] It functions by binding to the glutamate binding site on these receptors, thereby preventing their activation by the endogenous ligand glutamate. This blockade inhibits excitatory synaptic transmission mediated by AMPA and kainate receptors.[2]
Q2: What are the typical working concentrations of this compound in electrophysiology experiments?
A2: The effective concentration of this compound can vary depending on the specific experimental preparation and goals. However, a common working concentration to achieve full blockade of AMPA/kainate receptor-mediated currents is 10-20 µM.[4] Some studies have used concentrations up to 40 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: How long does it typically take to wash out this compound?
A3: The washout of this compound can be slow and variable. Complete recovery of synaptic responses after this compound application has been reported to take between 25 to 40 minutes in rat barrel cortex slices.[4] However, some studies have described the action of this compound as "slowly and poorly reversible," suggesting that complete washout may not always be achievable within a typical experimental timeframe.[6] Partial recovery has been observed after a 10-minute wash in some preparations.
Q4: Is the disodium (B8443419) salt of this compound different from standard this compound?
A4: Yes, the primary difference is solubility. This compound disodium salt is significantly more water-soluble than the standard form, which is practically insoluble in water and typically requires DMSO for stock solutions.[2][3] This increased water solubility can be advantageous for preparing bath solutions and may lead to more consistent and reliable drug application. Pharmacologically, both forms are expected to have the same antagonist activity at AMPA/kainate receptors.
Q5: Can this compound have effects other than blocking AMPA/kainate receptors?
A5: Yes, at higher concentrations, this compound can also act as an antagonist at the glycine (B1666218) binding site of NMDA receptors.[3][7] Additionally, some studies have reported that this compound can increase the frequency of spontaneous GABAergic inhibitory postsynaptic currents (sIPSCs), an effect that appears to be independent of its action on ionotropic glutamate receptors.[8]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Incomplete or very slow washout of this compound | 1. High concentration of this compound used: Higher concentrations will take longer to diffuse out of the tissue. 2. Inefficient perfusion system: A slow bath exchange rate will prolong the washout time. 3. Tissue properties: The thickness and health of the brain slice can affect drug diffusion. 4. Lipophilicity of this compound: The standard form of this compound is lipophilic and may accumulate in cell membranes, slowing its removal. | 1. Use the lowest effective concentration of this compound. Perform a dose-response experiment to determine the minimal concentration needed for the desired effect. 2. Optimize your perfusion system. Ensure a rapid and complete exchange of the bath solution. Increase the perfusion rate during the washout phase if possible. A well-designed perfusion system is critical for efficient drug washout in brain slices.[9][10] 3. Use healthy, properly prepared brain slices. Ensure slices are of an appropriate thickness (e.g., 300-400 µm) to allow for adequate diffusion. 4. Consider using the more water-soluble this compound disodium salt. This may reduce accumulation in lipid membranes and facilitate a faster washout. |
| Variability in washout times between experiments | 1. Inconsistent perfusion rates: Fluctuations in the speed of the perfusion system will lead to variable washout times. 2. Differences in slice health or preparation: Unhealthy or inconsistently prepared slices can have altered drug diffusion properties. 3. Temperature fluctuations: Temperature can affect drug binding kinetics and diffusion rates. | 1. Calibrate and maintain your perfusion pump. Ensure a consistent and reproducible flow rate across all experiments. 2. Standardize your slice preparation protocol. Use consistent slicing parameters and ensure slices are healthy before starting the experiment. 3. Maintain a constant temperature. Use a reliable temperature control system for your recording chamber. |
| Prolonged or unexpected effects after this compound application | 1. Off-target effects: As mentioned in the FAQs, this compound can have effects on NMDA and GABAergic systems, especially at higher concentrations. 2. Alteration of network activity: Blocking major excitatory pathways can lead to compensatory changes in neuronal network activity that may persist even after this compound is washed out. | 1. Use the lowest effective concentration. This will minimize the likelihood of off-target effects. 2. Include appropriate controls. For example, if you suspect NMDA receptor involvement, you can test the effect of an NMDA receptor antagonist. 3. Allow for a sufficient recovery period. Monitor the baseline activity for an extended period after washout to ensure the network has returned to a stable state. |
Quantitative Data on this compound Washout
| Preparation | This compound Concentration | Washout Time for Full Recovery | Reference |
| Rat Barrel Cortex Slices | 20 µM | 25 - 40 minutes | [4] |
| Rat Hippocampal Slices | 10 µM | Reversible (specific time not stated) | [6] |
Note: Quantitative data on this compound washout kinetics, such as time constants, are not widely available in the literature and can be highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Assess this compound Washout Kinetics
This protocol outlines the steps for applying this compound to a brain slice preparation and subsequently measuring the kinetics of its washout.
1. Brain Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampus or cortex) from the animal model of choice. A thickness of 300-400 µm is recommended.
-
Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) and temperature (e.g., 32-34°C).
-
Obtain a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Monitor the health of the cell and the stability of the recording (e.g., access resistance, input resistance, and resting membrane potential).
3. Baseline Recording:
-
Record baseline synaptic activity for at least 10-15 minutes to ensure a stable response.
-
Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode at a low frequency (e.g., 0.1 Hz).
4. This compound Application:
-
Prepare a stock solution of this compound (or this compound disodium salt) in the appropriate solvent (DMSO for standard this compound, water for the disodium salt).
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM).
-
Switch the perfusion to the this compound-containing aCSF.
-
Continue to evoke EPSCs and record until the response is completely blocked. This may take 5-10 minutes.
5. This compound Washout:
-
Switch the perfusion back to the control aCSF (without this compound).
-
To facilitate a more rapid washout, you may consider increasing the perfusion rate for the initial 5-10 minutes of the washout period.
-
Continue recording evoked EPSCs at the same stimulation frequency.
-
Monitor the recovery of the EPSC amplitude over time. Continue the recording until the EPSC amplitude returns to the baseline level or stabilizes at a partially recovered state. A washout period of at least 30-60 minutes is recommended.
6. Data Analysis:
-
Measure the amplitude of the evoked EPSCs at different time points during the washout period.
-
Normalize the recovered EPSC amplitudes to the baseline amplitude.
-
Plot the normalized EPSC amplitude as a function of time to visualize the washout kinetics.
-
The washout time course can be fitted with an exponential function to determine the time constant (τ) of recovery.
Visualizations
Caption: Experimental workflow for assessing this compound washout kinetics.
Caption: this compound competitively antagonizes AMPA/kainate receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 3. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound blocks acidic amino acid induced depolarizations and synaptic components mediated by non-NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A microfluidic bubble perfusion device for brain slice culture - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Perfusion system for studying dynamic metabolomics in rat brain slices exposed to oxygen-glucose deprivation using proton and phosphorus nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Agonist Activity of CNQX on AMPA Receptors in the Presence of TARPs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the unexpected agonist activity of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors when co-expressed with Transmembrane AMPA Receptor Regulatory Proteins (TARPs).
Frequently Asked Questions (FAQs)
Q1: I thought this compound was a competitive antagonist for AMPA receptors. Why am I observing an inward current in my recordings upon this compound application?
A1: While traditionally known as a competitive antagonist, research has demonstrated that in the presence of TARP auxiliary subunits, this compound can act as a partial agonist, directly gating AMPA receptors and eliciting an inward current.[1][2] This paradoxical excitatory action of this compound is not an off-target effect but a direct consequence of TARP-mediated modulation of the AMPA receptor.[1]
Q2: Is the agonist activity of this compound observed with all TARP subtypes?
A2: The partial agonist effect of this compound has been demonstrated with multiple TARP subtypes, including γ-2, γ-3, γ-4, and γ-8.[3] However, the extent of this agonist activity may vary between different TARP subtypes due to their distinct modulatory effects on AMPA receptor gating.[1][4]
Q3: Does this compound act as a partial agonist on all AMPA receptor subunit compositions when TARPs are present?
A3: The agonist activity of this compound in the presence of TARPs has been observed with various AMPA receptor subunit compositions, including homomeric GluA1 receptors.[1] The fundamental requirement for this effect appears to be the association of the AMPA receptor with a TARP, rather than a specific GluA subunit.
Q4: Are there alternative competitive antagonists that do not exhibit this partial agonism in the presence of TARPs?
A4: Yes, the related quinoxalinedione (B3055175) compound NBQX and the non-competitive antagonist GYKI 53655 do not exhibit this partial agonist activity and remain effective blockers of AMPA receptors even when they are associated with TARPs.[1] These compounds are viable alternatives for experiments requiring complete blockade of AMPA receptor currents in the presence of TARPs.
Q5: What is the proposed mechanism behind TARPs converting this compound into a partial agonist?
A5: The prevailing hypothesis is that TARPs enhance the coupling between the ligand-binding domain (LBD) of the AMPA receptor and the channel gate.[2] Although this compound binding induces a partial closure of the LBD, this conformational change is insufficient to open the channel in the absence of TARPs.[2] TARPs are thought to strengthen this coupling, allowing the partial LBD closure induced by this compound to be transduced into channel opening.[1][2]
Troubleshooting Guides
Issue 1: No observable this compound-induced current in cells expected to co-express AMPA receptors and TARPs.
-
Possible Cause 1: Low TARP Expression or Association.
-
Troubleshooting Step: Verify the expression and co-localization of both the AMPA receptor subunit and the TARP using techniques like co-immunoprecipitation, Western blotting of surface-expressed proteins, or immunocytochemistry.
-
-
Possible Cause 2: Insufficient this compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for eliciting a response. The potency of this compound as a partial agonist may be lower than its potency as an antagonist.
-
-
Possible Cause 3: Rapid Receptor Desensitization.
-
Troubleshooting Step: In your experimental protocol, consider including a positive allosteric modulator that reduces desensitization, such as cyclothiazide (B1669527) (CTZ), to enhance the steady-state current induced by this compound. Note that TARPs themselves can modulate the effects of such compounds.[1]
-
Issue 2: High variability in the amplitude of this compound-evoked currents between cells.
-
Possible Cause 1: Variable TARP/AMPA Receptor Stoichiometry.
-
Troubleshooting Step: The level of TARP expression can influence the gating properties of the AMPA receptor.[4] If using a transient transfection system, variability in the ratio of TARP to AMPA receptor plasmid DNA can lead to inconsistent results. Consider generating stable cell lines or using a method to quantify the expression levels in individual cells.
-
-
Possible Cause 2: Differences in Post-Translational Modifications.
-
Troubleshooting Step: Ensure consistent cell culture conditions, as post-translational modifications of either the AMPA receptor or the TARP could influence their interaction and function.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the modulation of AMPA receptor pharmacology by TARPs.
Table 1: Effect of TARP γ-2 on the Efficacy of AMPA Receptor Ligands.
| Ligand | AMPA Receptor Subunit | TARP Presence | Observed Effect | Reference |
| Kainate | GluR1 | With γ-2 | Increased efficacy, non-desensitizing currents | [1] |
| Glutamate | GluR1 | With γ-2 | Reduced steady-state desensitization | [1] |
| This compound | GluR1 | With γ-2 | Converted from antagonist to partial agonist | [1][2] |
Table 2: Comparison of this compound and Other Antagonists in the Presence of TARPs.
| Compound | Type | Partial Agonist Activity with TARPs? | Reference |
| This compound | Competitive Antagonist | Yes | [1][2] |
| NBQX | Competitive Antagonist | No | [1] |
| GYKI 53655 | Non-competitive Antagonist | No | [1] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound-induced Currents in a Heterologous Expression System (HEK293 Cells)
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and a TARP subtype (e.g., γ-2) using a suitable transfection reagent. A plasmid for a fluorescent reporter (e.g., GFP) should be included to identify transfected cells.
-
-
Electrophysiology:
-
24-48 hours post-transfection, transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Perform whole-cell patch-clamp recordings from GFP-positive cells. Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 4 ATP-Mg (pH adjusted to 7.2 with CsOH).
-
Hold the membrane potential at -60 mV.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in the external solution.
-
Apply this compound to the patched cell using a fast-perfusion system.
-
To investigate the role of desensitization, co-apply this compound with a modulator like cyclothiazide (e.g., 100 µM).
-
-
Data Analysis:
-
Record the inward current elicited by the application of this compound.
-
Measure the peak and steady-state amplitude of the current.
-
Compare the responses in cells expressing AMPA receptors alone versus those co-expressing AMPA receptors and TARPs.
-
Visualizations
Caption: Mechanism of TARP-mediated this compound partial agonism.
Caption: Workflow for investigating this compound effects.
Caption: this compound activity is dependent on TARP presence.
References
- 1. Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TARP auxiliary subunits switch AMPA receptor antagonists into partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TARP Subtypes Differentially and Dose-Dependently Control Synaptic AMPA Receptor Gating - PMC [pmc.ncbi.nlm.nih.gov]
CNQX Solution Stability & Handling: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, preparation, and troubleshooting of CNQX solutions. Adhering to proper handling and storage protocols is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of this compound and how do their solubilities differ? A1: this compound is primarily available in two forms:
-
This compound (Free Acid): A crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and DMF.[1]
-
This compound Disodium (B8443419) Salt: A salt form designed for enhanced solubility in water and aqueous buffers.[2]
Q2: How should I prepare a stock solution of this compound? A2: The preparation method depends on the form you are using.
-
For this compound (Free Acid): Prepare a concentrated stock solution in an organic solvent like DMSO.[1] Solubility in DMSO is reported to be between 5 mg/mL and 46 mg/mL.[1][3] Using fresh, anhydrous (hygroscopic) DMSO and sonication may be necessary to achieve complete dissolution at higher concentrations.[3][4][5]
-
For this compound Disodium Salt: This form is directly soluble in water.[6] You can prepare stock solutions in water or your desired aqueous buffer up to approximately 10-25 mM.[6]
Q3: What is the stability of a this compound stock solution in DMSO at -20°C? A3: The recommended storage duration for this compound in DMSO at -20°C varies by manufacturer. Reports range from one month to one year.[3][4] To ensure potency, it is best to consult the product-specific datasheet. Aliquoting the stock solution to avoid repeated freeze-thaw cycles is strongly recommended.[3][7]
Q4: Can I store this compound solutions at room temperature? A4: Storing this compound in solution at room temperature is not recommended. Aqueous working solutions of the free acid form should be prepared fresh and used within the same day.[1][8] Stock solutions in DMSO should be stored frozen (-20°C or -80°C) for long-term stability.[3][4] The solid, lyophilized form of this compound should be stored at -20°C.[1][7]
Q5: How long can I store my final working solution of this compound in an aqueous buffer? A5: Due to the limited stability of this compound in aqueous media, it is highly recommended to prepare working solutions fresh on the day of the experiment and use them immediately.[1][8] Storing aqueous solutions, even for a day, is not advised as it can lead to degradation or precipitation.[1]
Q6: Why did my this compound solution turn cloudy or form a precipitate after I diluted it in my cell culture media? A6: This is a common issue related to the low aqueous solubility of the this compound free acid.[1] When a concentrated DMSO stock is diluted into an aqueous buffer or media, the this compound can crash out of solution if its solubility limit is exceeded. Refer to the troubleshooting guide below for solutions.
Data Presentation: Solubility and Stability Summaries
Table 1: Solubility of this compound and this compound Disodium Salt
| Compound Form | Solvent | Reported Solubility | Notes | Citations |
| This compound (Free Acid) | DMSO | 5 - 46 mg/mL | Use of fresh, anhydrous DMSO and sonication may be required. | [1][3][4][9] |
| DMF | ~12 mg/mL | [1] | ||
| Water / Aqueous Buffer | Sparingly soluble / Insoluble | [1][3][4] | ||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Requires initial dissolution in DMF. | [1] | |
| This compound Disodium Salt | Water | 10 - 25 mM | [6] |
Table 2: Recommended Storage & Stability of this compound Solutions
| Form / Solvent | Storage Temperature | Reported Stability | Key Recommendations | Citations |
| Solid (Lyophilized) | -20°C | ≥ 3-4 years | Store desiccated. | [1][3][4][7] |
| Solution in DMSO | -20°C | 1 month to 1 year | Varies by supplier; check datasheet. Aliquot to avoid freeze-thaw cycles. | [3][4][7][10] |
| -80°C | 6 months to 2 years | Preferred for longer-term storage. Aliquot to avoid freeze-thaw cycles. | [3][4][10] | |
| Aqueous Solution | Room Temperature / 4°C | Not recommended (use same day) | Prepare fresh from stock immediately before use. | [1][8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound (Free Acid) in DMSO
-
Preparation: Work in a chemical fume hood. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).
-
Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.[4][5] Ensure no solid particles are visible.
-
Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution from a DMSO Stock
-
Thawing: Remove one aliquot of the frozen DMSO stock solution and thaw it completely at room temperature.
-
Dilution: Add the required volume of the DMSO stock to your pre-warmed aqueous buffer or cell culture medium. Crucially, add the stock solution to the buffer while vortexing or mixing vigorously to minimize localized high concentrations that can cause precipitation.
-
Final Check: Ensure the final working solution is clear and free of precipitates before applying it to your experimental system.
-
Usage: Use the freshly prepared working solution immediately. Do not store.[1]
Protocol 3: Preparation of a Stock Solution of this compound Disodium Salt in Water
-
Preparation: Allow the vial of solid this compound disodium salt to equilibrate to room temperature.
-
Weighing: Aseptically weigh the desired amount of powder.
-
Dissolution: Add the appropriate volume of sterile, purified water or desired buffer to achieve the target concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage: While aqueous solutions are best used fresh, if short-term storage is necessary, filter-sterilize the solution and store at 4°C for a very limited time. For longer-term storage, consult the manufacturer's datasheet, though preparing fresh is always the safest practice.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: A logical guide to troubleshooting this compound precipitation.
Caption: this compound competitively antagonizes AMPA/Kainate receptors.
Troubleshooting Guide
Problem: My this compound (Free Acid) will not fully dissolve in DMSO.
-
Potential Cause: The DMSO may have absorbed moisture from the air, which significantly reduces the solubility of this compound.[3]
-
Solution: Use a fresh, unopened bottle of anhydrous, molecular biology grade DMSO. Ensure the bottle is sealed tightly immediately after use.
-
Potential Cause: The concentration is too high for the given volume of solvent.
-
Solution: Try gently warming the solution or using an ultrasonic bath to facilitate dissolution.[4] If it still doesn't dissolve, you may need to prepare a less concentrated stock solution.
Problem: I am seeing inconsistent or weaker-than-expected effects in my assay.
-
Potential Cause: The this compound solution may have degraded.
-
Solution: Always prepare aqueous working solutions fresh for each experiment.[1] Check the age of your DMSO stock; if it is old or has been freeze-thawed multiple times, prepare a fresh stock from solid powder.
-
Potential Cause: The compound has precipitated out of the working solution.
-
Solution: Visually inspect your final working solution for any signs of cloudiness or precipitate before adding it to your cells or tissue. Follow the precipitation troubleshooting diagram above.
-
Potential Cause: The compound is sensitive to light.[11]
-
Solution: Protect stock solutions and working solutions from light by using amber tubes or covering tubes with foil.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound disodium salt | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GluR | iGluR | TargetMol [targetmol.com]
- 6. bio-techne.com [bio-techne.com]
- 7. shellchemtech.com [shellchemtech.com]
- 8. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 9. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemicalbook.com [chemicalbook.com]
Why did CNQX not block synaptic transmission in my experiment?
Topic: Troubleshooting CNQX Ineffectiveness in Synaptic Transmission Experiments
This guide addresses the common issue of this compound failing to block synaptic transmission in an experimental setting. It provides a structured approach to troubleshooting, from solution preparation to considering alternative biological mechanisms.
Frequently Asked Question (FAQ)
Q: Why did this compound not block synaptic transmission in my experiment?
A: The failure of this compound to block synaptic transmission can stem from several factors, ranging from issues with the antagonist's preparation and application to the presence of alternative, this compound-insensitive signaling pathways in your experimental model. This compound is a potent competitive antagonist of AMPA and kainate receptors and is expected to block the fast component of excitatory postsynaptic currents (EPSCs)[1][2][3][4]. If this effect is not observed, a systematic troubleshooting process is required.
Below is a detailed troubleshooting guide to help you identify the potential cause of the issue.
Troubleshooting Guide
Could the this compound solution be the problem?
The chemical properties of this compound require careful preparation and handling. An improperly prepared or degraded solution is a common reason for experimental failure.
-
Solubility: Standard this compound is sparingly soluble in aqueous buffers but readily dissolves in organic solvents like DMSO and DMF[5][6]. If you are using an aqueous buffer, ensure you are using the water-soluble this compound disodium (B8443419) salt[3][7]. For standard this compound, a stock solution should be made in DMSO[8].
-
Solution Preparation: When preparing aqueous solutions from a DMSO stock, it is crucial to dilute it into the final buffer. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the chosen buffer[5]. Be aware that high concentrations of DMSO can have independent biological effects.
-
Stability and Storage: this compound solutions should be prepared fresh if possible[3]. If storage is necessary, aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C for up to a month or -80°C for longer periods[3][4][9]. Aqueous solutions should not be stored for more than one day[5]. The powder form is stable and can be stored at room temperature or -20°C[5].
Table 1: this compound Solubility and Storage Recommendations
| Formulation | Solvent | Maximum Solubility | Storage of Stock Solution |
| This compound | DMSO | ~20-100 mM[6] | Aliquot and store at -20°C (1 month) or -80°C (1 year+)[3][4] |
| DMF | ~12 mg/ml[5] | Prepare fresh or store short-term at -20°C | |
| This compound Disodium Salt | Water | ~10 mM[7] | Prepare fresh; can be stored at -20°C (1 month) or -80°C (6 months)[7][9] |
Are you using an effective concentration and application time?
The effectiveness of this compound is dependent on its concentration and the duration of its application, which must be sufficient to allow it to reach and bind to the receptors.
-
Concentration: A concentration of 10 µM is commonly used to achieve full blockade of AMPA receptors[3]. However, the optimal concentration can vary depending on the tissue preparation and the specific receptors involved. Kainate receptors, for instance, have a lower affinity for this compound than AMPA receptors[8].
-
Incubation Time: The time required for this compound to take effect depends on the experimental system. In brain slice preparations, a 5-minute application may be sufficient to inhibit EPSCs[3]. For in vivo experiments involving topical application, an incubation time of 30 minutes or more may be necessary[10].
Table 2: this compound Concentration and Efficacy (IC₅₀)
| Receptor Target | IC₅₀ Value | Typical Working Concentration | Notes |
| AMPA Receptor | 0.3 - 0.4 µM[1][4][8] | 1 - 10 µM[3] | Highly effective. 10 µM is often used for complete blockade. |
| Kainate Receptor | 1.5 - 4.0 µM[1][4][8] | 10 - 20 µM | Less potent than on AMPA receptors; may require higher concentrations for full antagonism. |
| NMDA Receptor (Glycine Site) | ~25 µM[8] | > 25 µM | This compound is a weak antagonist at this site. This is generally not its primary mechanism of action. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound experimental failures.
Could the transmission be mediated by other receptors?
If you are confident in your this compound solution and protocol, the underlying biological mechanism may be insensitive to this compound. Glutamatergic synapses often contain multiple receptor types.
-
NMDA Receptors: Synaptic transmission may be predominantly mediated by N-methyl-D-aspartate (NMDA) receptors, especially in Mg²⁺-free recording solutions[6]. The fast, AMPA/kainate-mediated component of the EPSP is blocked by this compound, but a slower component mediated by NMDA receptors will remain[2]. To test for this, apply a specific NMDA receptor antagonist, such as D-AP5.
-
Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors are not blocked by this compound and mediate slower synaptic responses[11][12][13]. If mGluRs are responsible for the observed transmission, a broad-spectrum mGluR antagonist would be needed for a blockade.
-
Non-Glutamatergic Transmission: The synaptic transmission in your preparation might not be glutamatergic. It could be mediated by other neurotransmitters like GABA (inhibitory, but can be depolarizing under certain conditions), acetylcholine, or others.
-
Electrical Synapses: In some systems, neurons are connected by electrical synapses (gap junctions), which are not blocked by neurotransmitter antagonists. Surprisingly, some studies have shown that this compound can actually inhibit transmission at certain electrical synapses, but this is not its primary function and is not a universal effect[14][15].
Glutamatergic Synapse and Antagonist Actions
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | GluR | iGluR | TargetMol [targetmol.com]
- 7. This compound disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Glutamate-Mediated Neural Alterations in Lead Exposure: Mechanisms, Pathways, and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of CNQX as an AMPA Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a widely used AMPA receptor antagonist, with other alternative compounds. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of glutamatergic neurotransmission.
Mechanism of Action of this compound
This compound is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors. It exerts its inhibitory effect by binding to the glutamate (B1630785) binding site on these ionotropic glutamate receptors, thereby preventing their activation by the endogenous ligand glutamate. This blockade of AMPA and kainate receptors leads to a reduction in fast excitatory postsynaptic currents. However, it is important to note that this compound also exhibits some activity at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, which can influence experimental outcomes, particularly at higher concentrations.[1]
Comparative Efficacy of AMPA Receptor Antagonists
The selection of an appropriate AMPA receptor antagonist is critical for the specific experimental goals. The following tables summarize the quantitative data comparing this compound with other commonly used antagonists.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Target Receptor(s) | IC50 / Ki (AMPA) | IC50 / Ki (Kainate) | IC50 (NMDA - Glycine Site) | Notes |
| This compound | AMPA / Kainate / NMDA (glycine site) | 0.3 µM (IC50)[2] | 1.5 µM (IC50)[2] | 25 µM (IC50)[2] | Competitive antagonist. Also shows weak partial agonist activity at AMPA and kainate receptors.[1] |
| NBQX | AMPA / Kainate | 63 nM (Ki)[3] | 78 nM (Ki)[3] | >5000-fold selectivity over NMDA receptors[3] | Competitive antagonist with higher selectivity for AMPA over kainate receptors compared to this compound.[1] |
| GYKI 52466 | AMPA >> Kainate | 10-20 µM (IC50)[4] | ~450 µM (IC50)[4] | >50 µM (IC50)[4] | Non-competitive antagonist, acting at an allosteric site.[5] |
| Talampanel (GYKI 53773) | AMPA | ED50 of 0.57 mg/kg for seizure suppression in a neonatal rat model.[6] | - | - | Non-competitive antagonist.[6] |
Table 2: Electrophysiological Effects - Dose-Response
| Compound | Preparation | Measured Effect | Effective Concentration Range | Reference |
| This compound | Cultured hippocampal neurons | Inhibition of kainate-induced currents | IC50 = 0.92 µM for steady responses; IC50 = 6.1 µM for transient responses | [7] |
| This compound | Outside-out patches from cultured hippocampal neurons | Right shift in dose-response curve in the presence of CTZ | 128 µM to 573 µM | [8] |
| NBQX | Hippocampal slices (CA1) | Inhibition of excitatory postsynaptic field potentials | IC50 = 0.90 µM | [3] |
| GYKI 52466 | Rat hippocampal slices | No suppression of LTP induction | 20-40 µM | [9] |
Table 3: In Vivo Behavioral Effects
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | Rats | Locomotor Activity | Inhibited locomotor activity. | |
| NBQX | Rats | Locomotor Activity | Inhibited locomotor activity. | |
| This compound vs. NBQX | Rats | Amphetamine-induced conditioned place preference | This compound, but not NBQX, can suppress this behavior, potentially due to its NMDA receptor antagonism. | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Evaluating this compound Efficacy
This protocol describes the methodology for assessing the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons.
1. Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons between 14 and 21 days in vitro for mature receptor expression.
2. Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Pipette Solution: Containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the stage of an upright microscope.
-
Perfuse the chamber with aCSF at a rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a gigaseal (>1 GΩ) on a visually identified pyramidal neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
To isolate AMPA receptor-mediated currents, include picrotoxin (B1677862) (50 µM) to block GABAA receptors and D-AP5 (50 µM) to block NMDA receptors in the external solution.
4. Data Acquisition and Analysis:
-
Record baseline spontaneous or evoked EPSCs for at least 5 minutes.
-
Apply this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) by bath application.
-
Record the response to each concentration for 5-10 minutes to allow for equilibration.
-
Wash out the drug with aCSF to observe recovery.
-
Analyze the amplitude and frequency of EPSCs before, during, and after this compound application using appropriate software.
-
Construct a dose-response curve by plotting the percentage inhibition of the EPSC amplitude against the this compound concentration and fit the data to determine the IC50 value.
Mandatory Visualizations
Caption: AMPA Receptor Signaling Pathway and this compound Blockade.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 5. Talampanel suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of CNQX and DNQX: Potency and Solubility in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of neuroscience research, particularly in the study of excitatory amino acid receptors, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) are indispensable tools. Both are potent competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, playing a crucial role in dissecting glutamatergic neurotransmission. This guide provides an objective comparison of their potency and solubility, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their specific experimental needs.
Potency at AMPA and Kainate Receptors
The potency of this compound and DNQX is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
Based on radioligand binding assays and electrophysiological studies, the following IC50 values have been reported:
| Compound | Receptor | IC50 (µM) |
| This compound | AMPA | 0.3[1][2][3] |
| Kainate | 1.5[1][2][3] | |
| NMDA (glycine site) | 25[1] | |
| DNQX | AMPA | 0.5[4] |
| Kainate | 2.0[4] | |
| NMDA | 40[4] |
Key Observations:
-
Higher Potency of this compound for AMPA Receptors: this compound exhibits a slightly higher potency for AMPA receptors (IC50 = 0.3 µM) compared to DNQX (IC50 = 0.5 µM).
-
Higher Potency of this compound for Kainate Receptors: Similarly, this compound is more potent at kainating receptors with an IC50 of 1.5 µM, whereas DNQX has an IC50 of 2.0 µM.[4]
-
Selectivity: Both compounds are significantly more potent at AMPA and kainate receptors than at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, making them selective non-NMDA receptor antagonists.[1][4]
Solubility Profile
A critical practical consideration for in vitro and in vivo experimentation is the solubility of these compounds. Both this compound and DNQX in their free acid form have limited aqueous solubility. To overcome this, their disodium (B8443419) salts are widely used, offering significantly improved solubility in aqueous buffers.
| Compound | Solvent | Solubility |
| This compound | DMSO | ~100 mM |
| Water | Sparingly soluble | |
| This compound Disodium Salt | Water | ~10 mM |
| DNQX | DMSO | Soluble |
| Water | Sparingly soluble | |
| DNQX Disodium Salt | Water | ~100 mM |
Key Observations:
-
Enhanced Aqueous Solubility of Disodium Salts: The disodium salts of both this compound and DNQX are significantly more soluble in water, facilitating their use in physiological buffers.
-
Higher Aqueous Solubility of DNQX Disodium Salt: The disodium salt of DNQX demonstrates considerably higher aqueous solubility (up to 100 mM) compared to the disodium salt of this compound (around 10 mM). This can be a significant advantage in experiments requiring higher stock concentrations.
Experimental Protocols
Determining Antagonist Potency: Competitive Radioligand Binding Assay
This method quantifies the ability of an unlabeled antagonist (this compound or DNQX) to displace a radiolabeled ligand that specifically binds to AMPA/kainate receptors.
Materials:
-
Membrane preparations from cells or tissues expressing AMPA/kainate receptors (e.g., rat cortical membranes).
-
Radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate).
-
Unlabeled antagonists (this compound or DNQX).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist (this compound or DNQX).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. The IC50 value is determined from this curve using non-linear regression analysis.
Determining Antagonist Potency: Whole-Cell Voltage-Clamp Electrophysiology
This technique directly measures the inhibitory effect of the antagonist on the ion currents mediated by AMPA/kainate receptors in response to an agonist.
Materials:
-
Cultured neurons or brain slices.
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Glass micropipettes.
-
External and internal recording solutions.
-
AMPA/kainate receptor agonist (e.g., glutamate (B1630785), AMPA, or kainate).
-
This compound or DNQX.
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Patching: Establish a whole-cell patch-clamp configuration on a target neuron.
-
Agonist Application: Apply a specific concentration of the agonist to elicit a stable inward current mediated by AMPA/kainate receptors.
-
Antagonist Application: Co-apply varying concentrations of this compound or DNQX with the agonist.
-
Current Measurement: Record the amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Data Analysis: Plot the percentage of inhibition of the agonist-evoked current against the antagonist concentration. The IC50 value is determined from this dose-response curve.
Determining Aqueous Solubility: Shake-Flask Method
This is a classic method for determining the equilibrium solubility of a compound.
Materials:
-
The compound of interest (this compound or DNQX).
-
Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Shaker or rotator.
-
Centrifuge or filtration system.
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).
Procedure:
-
Supersaturation: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method. This concentration represents the equilibrium solubility.
Visualizing the Mechanism of Action
To understand how this compound and DNQX exert their effects, it is essential to visualize their role within the context of the AMPA and kainate receptor signaling pathway.
Caption: AMPA/Kainate receptor signaling pathway and antagonism by this compound/DNQX.
The following diagram illustrates a typical experimental workflow for determining the IC50 value of an antagonist using a competitive binding assay.
Caption: Workflow for determining antagonist IC50 via competitive binding.
Conclusion
Both this compound and DNQX are highly effective and selective competitive antagonists for AMPA and kainate receptors. The choice between them often depends on the specific requirements of the experiment. This compound offers slightly higher potency, which may be advantageous in studies requiring maximal receptor blockade at lower concentrations. Conversely, the significantly higher aqueous solubility of DNQX disodium salt makes it a more convenient choice for experiments demanding high concentrations or for avoiding the use of organic solvents like DMSO. By understanding these key differences in potency and solubility, researchers can make an informed decision to optimize their experimental design and achieve reliable and reproducible results.
References
- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of new non-N-methyl-D-aspartate antagonists on synaptic transmission in the in vitro rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Choosing Your AMPA/Kainate Receptor Antagonist: A Guide to NBQX vs. CNQX for In Vivo Research
For researchers investigating the role of ionotropic glutamate (B1630785) receptors in the central nervous system, selecting the appropriate antagonist is a critical decision that can significantly impact experimental outcomes. Among the most commonly used antagonists for AMPA and kainate receptors are NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). While both are effective blockers, their distinct pharmacological profiles, solubility, and in vivo applicability make them suitable for different experimental paradigms. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in making an informed choice for their in-vivo experiments.
Key Differences at a Glance: A Comparative Table
A summary of the key quantitative and qualitative differences between NBQX and this compound is presented below, offering a quick reference for researchers.
| Feature | NBQX | This compound | References |
| Receptor Selectivity | Higher selectivity for AMPA over kainate receptors. Does not act on the NMDA receptor glycine (B1666218) site. | Antagonist at both AMPA and kainate receptors. Also an antagonist at the NMDA receptor glycine site. | [1][2][3] |
| IC50 AMPA Receptor | ~0.15 µM - 0.4 µM | ~0.3 µM | [4][5][6] |
| IC50 Kainate Receptor | ~4.8 µM | ~1.5 µM | [5][6] |
| IC50 NMDA (glycine site) | No significant affinity | ~25 µM | [3][6] |
| In Vivo Activity | Neuroprotective and anticonvulsant. | Neuroprotective and inhibits seizure-like activity. | [6][7][8] |
| Solubility | Poorly water-soluble. The disodium (B8443419) salt is highly water-soluble (up to 50 mM). | Poorly water-soluble. The disodium salt is available and more soluble. | [1][5] |
| Blood-Brain Barrier | More hydrophobic, readily crosses the blood-brain barrier. | Can cross the blood-brain barrier. | [1] |
Deciding on the Right Tool: When to Use NBQX
The primary advantage of NBQX in in vivo experiments lies in its higher selectivity for AMPA receptors and lack of activity at the NMDA receptor glycine site .[1][3] This makes it the preferred choice when the experimental goal is to specifically isolate the contribution of AMPA receptors without confounding effects on NMDA receptor function.
NBQX is particularly recommended for:
-
In vivo electrophysiology: Due to its hydrophobicity, NBQX is reported to have better penetration of the blood-brain barrier, making it a suitable choice for systemic administration in electrophysiological studies.[1]
-
Studies requiring specific AMPA receptor antagonism: When the research question is focused solely on the role of AMPA receptors in a physiological or pathological process, the cleaner pharmacological profile of NBQX is a distinct advantage.
-
Experiments where NMDA receptor modulation is a concern: In studies where any interference with NMDA receptor signaling could complicate data interpretation, NBQX is the safer option.
When this compound is a Suitable Alternative
While NBQX is often favored for its selectivity, this compound remains a valuable tool in many in vivo applications. Its broader spectrum of activity can be advantageous in certain contexts.
Consider using this compound when:
-
General blockade of ionotropic glutamate receptors (non-NMDA) is desired: If the aim is to block both AMPA and kainate receptors without the need to distinguish between their individual contributions, this compound is an effective antagonist.
-
The contribution of the NMDA receptor glycine site is not a confounding factor: In experimental models where the slight antagonism of the NMDA receptor is unlikely to influence the outcome, this compound can be a cost-effective alternative.
-
Investigating phenomena where both AMPA/kainate and NMDA receptors may be involved: The broader profile of this compound might be informative in exploratory studies examining the overall contribution of ionotropic glutamate receptors to a particular effect.
Visualizing the Choice: A Decision Pathway
The following diagram illustrates a logical workflow for selecting between NBQX and this compound for your in vivo experiment.
Caption: Decision workflow for selecting between NBQX and this compound.
Signaling Pathway: Differential Receptor Targeting
The diagram below illustrates the differential targeting of NBQX and this compound on ionotropic glutamate receptors.
Caption: Differential receptor targets of NBQX and this compound.
Experimental Protocols: In Vivo Administration
Below are examples of experimental protocols for the in vivo administration of NBQX and this compound, compiled from published literature.
NBQX Administration for Anticonvulsant Studies
-
Animal Model: Male Wistar rats.[7]
-
Compound: NBQX.
-
Dosage: 20 mg/kg.[7]
-
Administration Route: Intraperitoneal (i.p.) injection.[7]
-
Protocol: NBQX was administered for 3 consecutive days to assess its effect on pentylenetetrazole (PTZ)-induced seizures.[7]
-
Observation: This regimen was effective in reversing the behavioral abnormalities associated with chronic PTZ-induced seizures.[7]
Another study in a mouse model of mesial temporal lobe epilepsy used the following protocol:
-
Animal Model: Adult mice.
-
Compound: NBQX.
-
Dosage: 20 mg/kg, three times a day (t.i.d.).
-
Administration Route: Not specified, but likely systemic (e.g., i.p.).
-
Protocol: Mice were treated for three days following kainate-induced status epilepticus.
-
Observation: While NBQX suppressed resistant focal seizures, it did not prevent the development of epilepsy in this model.[9]
NBQX Disodium Salt Administration for Neuroprotection
-
Animal Model: Rat model of focal ischemia.
-
Compound: NBQX disodium salt.
-
Dosage: 30 mg/kg.[7]
-
Administration Route: Intravenous (i.v.) bolus.[7]
-
Protocol: The first dose was administered at the time of middle cerebral artery (MCA) occlusion, with a second dose given 1 hour post-occlusion.[7]
-
Observation: This treatment regimen demonstrated neuroprotective effects.[7]
This compound Administration in a Fear-Potentiated Startle Model
-
Animal Model: Male Wistar rats.[6]
-
Compound: this compound.
-
Dosage: 0.75, 1.5, and 3 mg/kg.[6]
-
Administration Route: Intraperitoneal (i.p.).[6]
-
Protocol: this compound was administered to assess its effect on the expression of fear-potentiated startle.
-
Observation: this compound was shown to block the expression of fear-potentiated startle.[6]
This compound Administration for Nicotine Self-Administration Studies
-
Animal Model: Rats with intravenous catheters.
-
Compound: this compound.
-
Dosage: 3 mg/kg and 6 mg/kg.[10]
-
Administration Route: Intravenous (i.v.).[10]
-
Protocol: this compound was administered 10 minutes before the operant self-administration session.[10]
-
Observation: The study noted that while i.p. is the more common route, i.v. was chosen to ensure 100% bioavailability and a rapid onset of action.[10]
Conclusion
The choice between NBQX and this compound for in vivo experiments is not arbitrary but depends on the specific scientific question being addressed. For studies demanding high selectivity for AMPA receptors and the exclusion of NMDA receptor effects, NBQX is the superior choice. Its favorable pharmacokinetic properties for central nervous system research further solidify its utility. This compound, while less selective, remains a potent and useful tool for the general blockade of non-NMDA ionotropic glutamate receptors, particularly when its action on the NMDA receptor glycine site is not a concern. Careful consideration of the pharmacological profiles and experimental requirements outlined in this guide will enable researchers to select the most appropriate antagonist to achieve robust and interpretable in vivo data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. | Sigma-Aldrich [sigmaaldrich.com]
- 9. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to CNQX: Validating Effects and Exploring Alternatives in Neuronal Circuit Analysis
For researchers, scientists, and drug development professionals, understanding the precise effects of neuroactive compounds is paramount. This guide provides a comprehensive comparison of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), a widely used AMPA/kainate receptor antagonist, with its common alternatives. We present key experimental data, detailed protocols for validation, and visual workflows to ensure robust and reliable experimental design.
This compound is a potent competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it an invaluable tool for dissecting glutamatergic neurotransmission.[1][2][3] However, its utility is nuanced by its action as a non-competitive antagonist at the glycine (B1666218) site of NMDA receptors.[1][3][4] This off-target effect necessitates careful control experiments to validate that the observed neuronal circuit modifications are indeed attributable to the intended AMPA/kainate receptor blockade.
Comparative Analysis of AMPA/Kainate Receptor Antagonists
To aid in the selection of the most appropriate antagonist for a given experiment, the following table summarizes the key properties of this compound and its common alternatives: NBQX, DNQX, and the non-competitive antagonist GYKI 52466.
| Antagonist | Mechanism of Action | Target Receptors & IC50 Values | Solubility | Key Characteristics |
| This compound | Competitive | AMPA: 0.3 µM[2][3], 400 nM[1]Kainate: 1.5 µM[2][3], 4 µM[1]NMDA (glycine site): 25 µM[3] | Sparingly soluble in aqueous buffers. Soluble in DMSO (20 mg/mL) and DMF.[2][5] | Broad-spectrum non-NMDA receptor antagonist with known off-target effects on NMDA receptors.[1][3][4] |
| NBQX | Competitive | AMPA: 0.15 µM, ~0.4 µM[6]Kainate: 4.8 µM | Soluble in DMSO (100 mM). NBQX disodium (B8443419) salt is more water-soluble (up to 100 mM).[4] | More selective for AMPA over kainate receptors compared to this compound. Considered a better choice for in vivo studies due to its hydrophobicity and ability to cross the blood-brain barrier.[4] |
| DNQX | Competitive | AMPA: 0.5 µMKainate: 2 µMNMDA: 40 µM[7] | Soluble in DMSO (≥ 35 mg/mL).[7] Insoluble in water.[7] | Similar to this compound, a potent non-NMDA receptor antagonist.[7] |
| GYKI 52466 | Non-competitive | AMPA: 10-20 µM[8], 11 µM[9][10]Kainate: ~450 µM[8], 7.5 µM[9][10]NMDA: >>50 µM[8] | Dihydrochloride salt is available. | A 2,3-benzodiazepine that acts as a negative allosteric modulator of AMPA receptors.[8][9] Does not act on GABA-A receptors.[8] Orally active with anticonvulsant properties.[8][10] |
Experimental Protocols for Validating this compound Effects
To rigorously validate the effects of this compound and distinguish its intended action from potential off-target effects, a combination of electrophysiological and behavioral experiments is recommended.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol is designed to confirm the blockade of AMPA/kainate receptor-mediated synaptic currents by this compound.
Objective: To measure the effect of this compound on evoked and spontaneous excitatory postsynaptic currents (EPSCs).
Materials:
-
Brain slice preparation from the desired region (e.g., hippocampus, cortex).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp recording setup with appropriate amplifiers and data acquisition system.
-
Glass micropipettes for whole-cell recording.
Procedure:
-
Prepare acute brain slices from the animal model of choice.
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Hold the neuron at a membrane potential of -70 mV to isolate glutamatergic currents.
-
Record baseline spontaneous EPSCs for a stable period (e.g., 5-10 minutes).
-
To measure evoked EPSCs, place a stimulating electrode in a region that provides synaptic input to the recorded neuron and deliver brief electrical pulses.
-
After establishing a stable baseline of evoked and spontaneous EPSCs, bath-apply this compound at the desired concentration (e.g., 10 µM).
-
Continue recording to observe the effect of this compound on EPSC amplitude and frequency.
-
To confirm the specificity of the effect, perform a washout by perfusing with aCSF lacking this compound and observe any recovery of synaptic currents.
-
Control Experiment: To rule out the involvement of NMDA receptors, repeat the experiment in the presence of a specific NMDA receptor antagonist (e.g., AP5). The remaining current after this compound application should be sensitive to the NMDA receptor antagonist if there is a significant NMDA component.
In Vivo Behavioral Assay: Fear Conditioning
This protocol assesses the impact of this compound on learning and memory, processes known to involve glutamatergic signaling.
Objective: To determine if this compound administration impairs the acquisition or expression of conditioned fear.
Materials:
-
Animal model (e.g., rats or mice).
-
Fear conditioning apparatus (a chamber with a grid floor for delivering foot shocks).
-
This compound solution for in vivo administration (e.g., dissolved in saline for systemic injection or aCSF for intracranial infusion).
-
Surgical equipment for cannula implantation (for intracranial infusion).
Procedure:
-
Habituation: Place the animal in the fear conditioning chamber for a set period (e.g., 5 minutes) to allow for exploration and adaptation.
-
Training (Acquisition):
-
To test the effect on acquisition, administer this compound or vehicle control prior to the training session.
-
The training protocol typically involves presenting a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), such as a mild foot shock. Repeat this pairing several times.
-
-
Testing (Expression):
-
To test the effect on expression, administer this compound or vehicle control prior to the testing session, which occurs at a later time point (e.g., 24 hours after training).
-
Place the animal back into the conditioning chamber (contextual fear) or a novel context and present the CS (cued fear) without the US.
-
-
Data Analysis: The primary measure of fear is the freezing behavior (the complete absence of movement except for respiration). Quantify the duration of freezing during the presentation of the context or the CS.
-
Control Experiments:
-
Locomotor Activity: To ensure that any observed effects on freezing are not due to general motor impairments, test the effect of this compound on locomotor activity in an open field test.
-
Dose-Response Curve: Establish a dose-response curve to identify the optimal concentration of this compound that affects the behavioral outcome without causing significant side effects.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for in vitro electrophysiological validation of this compound effects.
Caption: Simplified signaling pathway of glutamatergic antagonists.
By carefully selecting antagonists and employing rigorous control experiments, researchers can confidently dissect the roles of AMPA and kainate receptors in neuronal circuits, leading to more accurate and reproducible findings. This guide serves as a foundational resource for designing and interpreting experiments involving this compound and its alternatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 9. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Reversing the Competitive Blockade of AMPA Receptors: A Comparative Guide to CNQX and AMPA
For researchers in neuroscience and drug development, understanding the dynamics of receptor antagonism is fundamental. This guide provides a focused comparison of the effects of the AMPA receptor antagonist, CNQX, and its reversal by the agonist, AMPA. We present supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of this classic pharmacological interaction.
Unraveling the Interplay: AMPA and its Competitive Antagonist this compound
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in fast excitatory neurotransmission in the central nervous system. Its activation by glutamate (B1630785) leads to sodium influx and neuronal depolarization.[1] this compound (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of AMPA receptors, with an IC50 value typically in the sub-micromolar range.[2][3][4][5] This means that this compound binds to the same site as the endogenous ligand, glutamate, and the agonist, AMPA, thereby preventing receptor activation.
A hallmark of competitive antagonism is its surmountability. By increasing the concentration of the agonist, the inhibitory effect of the antagonist can be overcome. This guide will demonstrate this principle by detailing how the application of AMPA can effectively reverse the blockade induced by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that characterize the interaction between this compound and AMPA at the AMPA receptor. The data is compiled from various electrophysiological studies.
| Parameter | Value | Description | References |
| This compound IC50 for AMPA Receptor | ~0.3 µM | The concentration of this compound required to inhibit 50% of the AMPA receptor response. | [3][4][5] |
| AMPA EC50 (baseline) | ~10 µM | The concentration of AMPA required to elicit 50% of its maximal effect in the absence of an antagonist. | |
| AMPA EC50 (in the presence of this compound) | Increased | In the presence of a competitive antagonist like this compound, a higher concentration of the agonist (AMPA) is required to achieve the same level of response, resulting in a rightward shift of the dose-response curve. | |
| Maximal Response to AMPA | Unchanged | A key characteristic of competitive antagonism is that the maximal response of the agonist is not reduced in the presence of the antagonist, provided the agonist concentration is high enough. |
Experimental Protocols
This section outlines a detailed protocol for a whole-cell patch-clamp electrophysiology experiment to demonstrate the reversal of this compound's effect on AMPA receptors by AMPA.
Objective:
To measure the inhibitory effect of this compound on AMPA-evoked currents in cultured neurons and to demonstrate the reversal of this inhibition by increasing concentrations of AMPA.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 MgCl2, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
AMPA stock solution (10 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Preparation: Prepare fresh external and internal solutions on the day of the experiment. Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Culture: Plate neurons on coverslips and culture for 7-14 days to allow for mature expression of AMPA receptors.
-
Patching: Transfer a coverslip to the recording chamber and perfuse with external solution. Under visual guidance (e.g., DIC microscopy), approach a neuron with a patch pipette containing internal solution and form a gigaohm seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -70 mV to record inward currents mediated by AMPA receptors.
-
Baseline AMPA Response: Using a fast-perfusion system, apply a saturating concentration of AMPA (e.g., 100 µM) for a short duration (e.g., 100 ms) to elicit a baseline inward current. Wash out the AMPA and allow the cell to recover.
-
This compound Application: Perfuse the chamber with external solution containing a known concentration of this compound (e.g., 1 µM) for 2-3 minutes to allow for equilibration and receptor blockade.
-
AMPA Response in the Presence of this compound: While still in the presence of this compound, re-apply the same concentration of AMPA (100 µM). A significant reduction in the inward current should be observed.
-
Reversal with Increased AMPA: To demonstrate the reversal, co-apply the same concentration of this compound (1 µM) with increasing concentrations of AMPA (e.g., 300 µM, 1 mM). An increase in the inward current should be observed, demonstrating the competitive nature of the antagonism.
-
Data Analysis: Measure the peak amplitude of the AMPA-evoked currents in each condition. Plot the AMPA dose-response curves in the absence and presence of this compound to visualize the rightward shift.
Visualizing the Interaction and Signaling
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the principle of competitive antagonism.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Calcium hyperexcitability in neurons cultured with glutamate receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of CNQX and Kynurenic Acid on Glutamate Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used glutamate (B1630785) receptor antagonists: 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and kynurenic acid. We will delve into their mechanisms of action, receptor selectivity, and potency, supported by quantitative data from experimental studies. This document also outlines standardized experimental protocols for the characterization of such compounds.
Introduction to Glutamate Receptor Antagonists
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, learning, and memory. Ionotropic glutamate receptors are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA). Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptor antagonists valuable tools for research and potential therapeutic agents.
This compound is a synthetic quinoxalinedione (B3055175) derivative known for its potent and competitive antagonism at AMPA and kainate receptors. It is a widely used pharmacological tool to dissect glutamatergic neurotransmission.
Kynurenic acid is an endogenous metabolite of tryptophan that acts as a broad-spectrum antagonist at all three ionotropic glutamate receptors. Its physiological role is complex and concentration-dependent, exhibiting both neuroprotective and neuromodulatory effects.
Mechanism of Action and Receptor Selectivity
This compound and kynurenic acid exhibit distinct profiles in their interaction with glutamate receptors. This compound is a highly selective competitive antagonist for AMPA and kainate receptors.[1] It also demonstrates a non-competitive antagonistic effect at the NMDA receptor by interacting with the glycine (B1666218) co-agonist binding site.[2][3][4][5]
Kynurenic acid, in contrast, is a non-selective antagonist. It competitively inhibits the glycine co-agonist site on the NMDA receptor.[6][7][8] Its effect on AMPA receptors is notably concentration-dependent; at low micromolar concentrations, it can potentiate AMPA receptor responses, while at higher concentrations, it acts as a competitive antagonist.[9][10][11][12] Kynurenic acid also antagonizes kainate receptors, though with lower potency.[9]
Quantitative Comparison of Potency
The potency of this compound and kynurenic acid is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response. The following table summarizes the reported IC50 values for each compound at the different glutamate receptor subtypes.
| Compound | Receptor Subtype | IC50 Value | Antagonism Type |
| This compound | AMPA | 0.3 - 0.4 µM | Competitive |
| Kainate | 1.5 - 4 µM | Competitive | |
| NMDA (glycine site) | 5.7 - 25 µM | Non-competitive | |
| Kynurenic Acid | AMPA | Potentiation at low µM, Antagonism at high µM/mM | Concentration-Dependent |
| Kainate | ~500 µM | Competitive | |
| NMDA (glycine site) | 8 - 15 µM (in the absence of added glycine) | Competitive | |
| NMDA (glycine site) | ~235 µM (in the presence of 10 µM glycine) | Competitive |
Signaling Pathways and Inhibition
The following diagram illustrates the ionotropic glutamate receptor signaling pathway and the points of inhibition by this compound and kynurenic acid.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound and kynurenic acid on glutamate receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents passing through glutamate receptors in response to agonist application, and how these currents are affected by antagonists.[13][14][15][16][17]
Objective: To determine the IC50 of an antagonist for a specific glutamate receptor subtype.
Materials:
-
Cultured neurons or brain slices expressing the glutamate receptor of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., artificial cerebrospinal fluid - aCSF) containing: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2 / 5% CO2.
-
Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with KOH.
-
Glutamate receptor agonist (e.g., AMPA, Kainate, or NMDA with glycine).
-
Antagonist (this compound or kynurenic acid) stock solutions.
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Apply the specific agonist to elicit a baseline current response.
-
Co-apply the agonist with increasing concentrations of the antagonist.
-
Record the peak current amplitude at each antagonist concentration.
-
Wash out the antagonist and ensure the response returns to baseline.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
Competitive Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the receptor of interest.[18][19][20][21][22]
Objective: To determine the binding affinity (Ki) of an antagonist for a specific glutamate receptor.
Materials:
-
Cell membranes or brain homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]AMPA, [3H]kainate, or a radiolabeled NMDA receptor antagonist like [3H]CGP 39653).
-
Unlabeled antagonist (this compound or kynurenic acid) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes or brain homogenates.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled antagonist to the tubes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled antagonist to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound and kynurenic acid are both valuable tools for studying the glutamatergic system, but their distinct pharmacological profiles must be considered when interpreting experimental results. This compound offers high selectivity for AMPA and kainate receptors, making it ideal for isolating NMDA receptor-mediated events. Kynurenic acid, as a broad-spectrum antagonist, is useful for global blockade of ionotropic glutamate receptors but its complex, concentration-dependent effects on AMPA receptors and its actions at other receptor types require careful consideration. The choice between these antagonists will ultimately depend on the specific research question and the desired level of receptor selectivity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schild plot analysis of glycine and kynurenic acid at the N-methyl-D-aspartate excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kynurenic acid has a dual action on AMPA receptor responses. | Colorado PROFILES [profiles.ucdenver.edu]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 15. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. google.com [google.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 21. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
CNQX and Kainate Receptors: A Comparative Analysis of Antagonist Efficacy
The competitive antagonist CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) exhibits a complex interaction with kainate receptor subtypes, with evidence suggesting it does not block them with equal efficacy. While comprehensive data directly comparing the potency of this compound across all individual kainate receptor subunits (GluK1-GluK5) is limited, available research indicates a degree of selectivity and differential blockade depending on the receptor composition and activation state.
This compound is a well-established competitive antagonist of both AMPA and kainate receptors, ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission in the central nervous system.[1][2][3][4][5][6] It is widely used as a pharmacological tool to dissect glutamatergic signaling pathways. However, the question of whether its blocking action is uniform across the diverse family of kainate receptors is critical for the precise interpretation of experimental results.
Unequal Efficacy Across Kainate Receptor Subtypes
Current scientific literature suggests that this compound does not exhibit equal efficacy for all kainate receptor subtypes. While specific IC50 or Ki values for this compound against each homomeric kainate receptor (GluK1, GluK2, GluK3, GluK4, and GluK5) are not consistently reported in a single comparative study, several lines of evidence point towards differential antagonism.
A study on native kainate receptors in cultured hippocampal neurons, which express a mix of GluR5 (GluK1), GluR6 (GluK2), and GluR7 (GluK3) subunits, revealed that the efficacy of this compound depends on the nature of the kainate-induced current. The IC50 value for blocking a steady, non-desensitizing current was 0.92 µM, whereas for a transient, rapidly desensitizing current, the IC50 was significantly higher at 6.1 µM.[7] This suggests that the subunit composition and the conformational state of the receptor channel influence the blocking potential of this compound.
Furthermore, a review on kainate receptor antagonists reported a Ki value of 0.26 µM for this compound in displacing [3H]kainate from a mixed population of recombinant human kainate receptors (GluK1-3 and GluK5). This value, representing an average affinity across multiple subtypes, further supports the idea of low subtype selectivity.
General IC50 values for this compound often distinguish between AMPA and kainate receptors as a class, with typical values around 0.3 µM for AMPA receptors and 1.5 µM to 4 µM for kainate receptors, indicating a generally lower potency at kainate receptors.[1][3][4][5][6][8][9] This broad distinction, however, masks the finer details of its interaction with individual kainate receptor isoforms. The lack of a comprehensive dataset comparing this compound efficacy across all five subtypes highlights a gap in the current understanding of its pharmacological profile.
Quantitative Data on this compound Efficacy
The following table summarizes the available quantitative data for this compound antagonism at kainate receptors. It is important to note the absence of a complete, direct comparison across all individual homomeric subtypes.
| Receptor Target | Reported Value (IC50 or Ki) | Experimental System | Reference |
| Kainate Receptors (general) | IC50: 1.5 µM | Not specified | [3][4][5][6][8][9] |
| Kainate Receptors (general) | IC50: 4 µM | Not specified | [1] |
| Kainate Receptors (steady-state current) | IC50: 0.92 µM | Cultured rat hippocampal neurons (expressing GluR5/6/7) | [7] |
| Kainate Receptors (transient current) | IC50: 6.1 µM | Cultured rat hippocampal neurons (expressing GluR5/6/7) | [7] |
| Kainate Receptors (GluK1-3, 5 mix) | Ki: 0.26 µM | Recombinant human receptors ([3H]kainate binding) | |
| AMPA Receptors | IC50: 0.3 - 0.4 µM | Not specified | [1][3][4][5][6][8] |
Kainate Receptor Signaling Pathway
Kainate receptors are involved in both postsynaptic depolarization and presynaptic modulation of neurotransmitter release. Their activation by glutamate leads to the opening of an ion channel permeable to Na+ and Ca2+, resulting in an excitatory postsynaptic potential. The signaling cascade can also involve metabotropic functions, influencing intracellular signaling pathways.
Experimental Protocols
The determination of antagonist efficacy, such as the IC50 of this compound for different kainate receptor subtypes, is typically performed using electrophysiological techniques like whole-cell patch-clamp recordings from cells expressing recombinant receptors.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
This protocol describes the general steps to determine the IC50 of this compound for a specific kainate receptor subtype expressed in a cell line (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transiently transfect the cells with a plasmid encoding the desired kainate receptor subunit (e.g., GluK1, GluK2, etc.). Co-transfect with a fluorescent protein marker (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for receptor expression.
2. Electrophysiological Recording Setup:
-
Prepare an external solution (e.g., artificial cerebrospinal fluid - aCSF) containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.
-
Prepare an internal pipette solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
3. Whole-Cell Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Identify a transfected cell (expressing GFP).
-
Approach the cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
4. Drug Application and Data Acquisition:
-
Apply a saturating concentration of a kainate receptor agonist (e.g., 100 µM glutamate) to elicit a baseline inward current.
-
After a stable baseline is established, co-apply the agonist with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Record the peak inward current at each this compound concentration.
-
Wash out this compound between applications to allow for receptor recovery.
5. Data Analysis:
-
Measure the peak current amplitude for each this compound concentration.
-
Normalize the current responses to the baseline response (agonist alone).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
Assessing the Impact of CNQX on Neuronal Input Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a widely used AMPA/kainate receptor antagonist, on neuronal input resistance. It objectively compares its performance with alternative antagonists and is supported by experimental data.
Executive Summary
This compound is a potent competitive antagonist of AMPA and kainate receptors, crucial for fast excitatory neurotransmission in the central nervous system. Its application in research often aims to isolate specific synaptic events or to study the role of AMPA/kainate receptors in neuronal function. A key parameter in these studies is the neuronal input resistance (Rin), which determines the cell's excitability. The effect of this compound on Rin can be complex and appears to be highly dependent on the specific type of neuron being studied. This guide synthesizes available data to provide a clearer understanding of these effects and compares them with those of other commonly used antagonists, namely NBQX and GYKI 52466.
Data Presentation: Comparative Effects on Neuronal Input Resistance
The following table summarizes the observed effects of this compound and its alternatives on neuronal input resistance across different neuronal types and experimental conditions. It is important to note that direct comparative studies under identical conditions are limited, and the effects can be cell-type specific.
| Compound | Concentration | Neuron Type | Observed Effect on Input Resistance | Reference |
| This compound | 10 µM, 20 µM, 200 µM | Leech T-cells and S-cells | No significant change | [1] |
| This compound | 10 µM | Rat Hippocampal CA1 Interneurons | Depolarization and increased membrane conductance, implying a decrease in input resistance. | [2][3] |
| This compound | Not specified | Rat Hippocampal CA3 Pyramidal Neurons | Increased frequency of spontaneous IPSCs, with direct depolarization of presynaptic interneurons. | [4] |
| NBQX | 40 mg/kg (in vivo) | Rat Piriform Cortex and Dentate Gyrus | No effect on field potentials, suggesting no major change in overall input resistance. | [5] |
| GYKI 52466 | 20 µM | Leech T-cells | No effect on electrical EPSP, suggesting no change in input resistance. | [1] |
Signaling Pathway of Glutamate (B1630785) Receptors and Antagonist Intervention
The following diagram illustrates the signaling pathway of AMPA/kainate receptors and the points of intervention for this compound and its alternatives.
Caption: Glutamate released from the presynaptic terminal binds to postsynaptic AMPA/kainate receptors, leading to ion channel opening and neuronal depolarization. Competitive antagonists like this compound and NBQX block the glutamate binding site, while non-competitive antagonists like GYKI 52466 inhibit the receptor at an allosteric site.
Experimental Protocols: Measuring Neuronal Input Resistance
The following is a generalized protocol for measuring neuronal input resistance using the whole-cell patch-clamp technique. This method allows for precise control and measurement of the electrical properties of a single neuron.
Whole-Cell Patch-Clamp Protocol for Measuring Input Resistance
1. Preparation of Brain Slices or Cultured Neurons:
-
Anesthetize and decapitate the animal according to approved ethical protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute brain slices (250-350 µm thick) using a vibratome or use cultured neurons grown on coverslips.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Pipette Preparation and Filling:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
3. Establishing a Whole-Cell Recording:
-
Place the brain slice or coverslip with cultured neurons in the recording chamber under a microscope.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
4. Measurement of Input Resistance:
-
Switch the amplifier to current-clamp mode.
-
Inject a series of small, hyperpolarizing current steps (e.g., -100 pA to +50 pA in 10 pA increments, 500 ms (B15284909) duration) into the neuron.
-
Record the resulting changes in membrane potential.
-
Plot the steady-state voltage response against the injected current. The slope of the linear portion of this I-V curve represents the neuronal input resistance (Rin = ΔV/ΔI).
5. Drug Application:
-
After obtaining a stable baseline measurement of input resistance, apply this compound or other antagonists to the bath via the perfusion system at the desired concentration.
-
Allow sufficient time for the drug to equilibrate in the recording chamber.
-
Repeat the input resistance measurement protocol in the presence of the drug.
-
To determine the recovery from the drug's effect, wash out the antagonist by perfusing with drug-free aCSF and repeat the measurement.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to assess the impact of this compound on neuronal input resistance.
Caption: This workflow illustrates the key steps in an electrophysiological experiment to determine the effect of this compound on neuronal input resistance, from preparation to data analysis.
Conclusion
The impact of this compound on neuronal input resistance is not uniform and can vary significantly depending on the neuronal cell type. While in some neurons, such as leech T-cells, this compound shows no significant effect on input resistance, in others, like hippocampal interneurons, it can cause depolarization, leading to a decrease in input resistance[1][2][3]. This latter effect is often attributed to a weak partial agonist activity of this compound at AMPA receptors or off-target effects.
For researchers requiring a more selective blockade of AMPA receptors with minimal impact on input resistance, NBQX may be a more suitable alternative, as it has been shown to have no effect on the input resistance of thalamic reticular nucleus neurons[5]. GYKI 52466, a non-competitive antagonist, also appears to have a negligible effect on input resistance in the context of electrical synapse transmission[1].
The choice of antagonist should, therefore, be carefully considered based on the specific research question and the neuronal population under investigation. It is crucial to perform control experiments to determine the direct effects of the chosen antagonist on the intrinsic properties of the recorded neurons, including input resistance. The detailed experimental protocol provided in this guide offers a standardized approach for such assessments.
References
- 1. This compound and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. This compound increases spontaneous inhibitory input to CA3 pyramidal neurones in neonatal rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CNQX: A Procedural Guide
Researchers, scientists, and drug development professionals handling 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its hazardous nature, proper disposal of this compound is not merely a recommendation but a critical component of responsible chemical management. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound.
Chemical and Safety Data Overview
This compound is a competitive AMPA/kainate receptor antagonist.[1] Its hazardous properties necessitate careful handling and disposal. The following table summarizes key quantitative and safety data for this compound.
| Parameter | Value | Source |
| Chemical Formula | C₉H₄N₄O₄ | [1] |
| Molecular Weight | 232.15 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility in DMSO | ~5 mg/mL | [3] |
| Solubility in DMF | ~12 mg/mL | [3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Skin Irritation | Causes skin irritation. | [4] |
| Eye Irritation | Causes serious eye irritation. | [4] |
Experimental Protocols: Disposal of this compound Waste
The proper disposal of this compound waste involves a multi-step process that prioritizes safety and regulatory compliance. The following protocols are based on guidelines from safety data sheets and general best practices for hazardous chemical waste disposal.
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Protective Clothing: Wear a lab coat, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.
-
Respiratory Protection: If not handled in a fume hood or if dust is generated, use a NIOSH-approved respirator.
Waste Collection and Storage:
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be compatible with the chemical and any solvents used.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "6-cyano-7-nitroquinoxaline-2,3-dione (this compound)" and the approximate concentration and quantity of the waste.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong acids and bases.[4]
Disposal Procedure:
-
Regulatory Compliance: Chemical waste disposal is governed by local, regional, and national regulations. Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[5]
-
Licensed Disposal Company: Do not dispose of this compound down the drain or in regular trash.[4] Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.
-
Documentation: Maintain a record of the amount of this compound waste generated and the date of disposal.
Spill and Emergency Procedures:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CNQX
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). Adherence to these protocols is critical for ensuring personal safety, minimizing exposure risk, and maintaining a compliant laboratory environment.
This compound is a potent neuroactive compound that requires careful handling. This guide outlines the necessary personal protective equipment (PPE), provides a detailed protocol for solution preparation, and establishes clear disposal procedures to support your research and development endeavors safely and effectively.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound in its solid form or in solution. The following table summarizes the required equipment.
| PPE Category | Recommendation |
| Hand Protection | Double-gloving with a nitrile rubber inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) is required. Gloves must be inspected for integrity before each use.[1] |
| Eye & Face Protection | Chemical safety goggles are mandatory at all times. A full-face shield must be worn when handling the solid powder or when there is a risk of splashing. |
| Body Protection | A chemically resistant laboratory coat must be worn and fully fastened. For procedures with a higher risk of contamination, a disposable chemical-resistant apron is also required. |
| Respiratory Protection | When handling this compound powder outside of a certified chemical fume hood, a NIOSH-approved N95 or P1 respirator is required to prevent inhalation of fine particles.[1] |
Glove Selection and Breakthrough Time
Since this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for experimental use, selecting gloves with adequate resistance to these solvents is paramount.[1] Below is a summary of breakthrough times for common glove materials when in contact with these solvents.
| Chemical Solvent | Nitrile Gloves | Neoprene Gloves | Natural Rubber Latex |
| Dimethyl Sulfoxide (DMSO) | 2-3 hours[2] | > 8 hours[1][2] | 1.5-2 hours[1][2] |
| Dimethylformamide (DMF) | < 5 minutes[3] | - | - |
Note: Breakthrough times can be affected by glove thickness, temperature, and frequency of contact. It is crucial to change gloves immediately upon any known or suspected contact with this compound solutions.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound. All steps involving the handling of solid this compound must be performed in a certified chemical fume hood.
-
Preparation and Pre-weighing:
-
Don all required PPE as outlined in the table above.
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Tare a clean, empty, and sealable container on a calibrated balance.
-
-
Weighing this compound:
-
Inside the chemical fume hood, carefully transfer the desired amount of this compound powder to the pre-tared container.
-
Close the container securely before removing it from the balance to record the mass.
-
-
Dissolution:
-
Return the sealed container with the this compound powder to the chemical fume hood.
-
Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO or DMF) to the container to achieve the desired stock concentration.
-
Securely cap the container and gently agitate until the this compound is completely dissolved.
-
-
Storage:
-
Label the container clearly with the chemical name (this compound), concentration, solvent, date of preparation, and your initials.
-
Store the stock solution in a cool, dry, and dark place, away from incompatible materials.
-
Operational and Disposal Plan
A clear workflow for the entire process of handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Disposal Procedures
All waste contaminated with this compound must be treated as hazardous waste. Follow these steps for proper disposal:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled "Hazardous Waste," with the full chemical name and approximate concentration.
-
Never dispose of this compound solutions down the drain.
-
-
Solid Waste:
-
All solid waste, including contaminated gloves, pipette tips, and weighing paper, must be collected in a designated hazardous waste bag.
-
Seal the bag securely when it is no more than three-quarters full.
-
-
Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, must be decontaminated after use.
-
Rinse the equipment with a suitable solvent (e.g., ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the equipment with soap and water.
-
-
Waste Pickup:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
